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  • Product: 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride
  • CAS: 1909286-83-4

Core Science & Biosynthesis

Foundational

3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride CAS number and physicochemical properties

Physicochemical Profiling, Synthetic Methodologies, and Medicinal Chemistry Applications Executive Summary In the modern landscape of drug discovery, the "Escape from Flatland" paradigm has driven the transition from pla...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Synthetic Methodologies, and Medicinal Chemistry Applications

Executive Summary

In the modern landscape of drug discovery, the "Escape from Flatland" paradigm has driven the transition from planar, sp2 -rich aromatic rings to complex, sp3 -rich aliphatic frameworks. 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride is a highly valued building block that exemplifies this shift. By serving as a conformationally restricted bioisostere for traditional anilines and benzylamines, this cyclobutylamine derivative offers enhanced metabolic stability, improved aqueous solubility, and reduced off-target liabilities (such as hERG channel inhibition). This whitepaper provides an in-depth technical analysis of its physicochemical properties, medicinal chemistry rationale, and field-proven synthetic protocols.

Physicochemical Profiling & Molecular Descriptors

The compound exists in multiple stereochemical configurations, primarily distinguished by the relative cis or trans orientation of the amine and aryl groups across the cyclobutane ring. The trans-(1r,3r) isomer is specifically registered under CAS 1909286-83-4, as documented by 1[1], while the unspecified stereoisomeric mixture is cataloged under CAS 1258649-75-0 by suppliers such as 2[2].

Table 1: Key Physicochemical Properties

PropertyValueSource / Verification
Chemical Name 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride1[1]
CAS Number (Unspecified) 1258649-75-02[2]
CAS Number (trans / 1r,3r) 1909286-83-43[3]
Molecular Formula C11H15NO · HCl3[3]
Molecular Weight (Salt) 213.71 g/mol 2[2]
Monoisotopic Mass (Free Base) 177.115 Da4[4]
Predicted [M+H]+ (m/z) 178.1224[4]

Structural Biology & Medicinal Chemistry Rationale

The integration of the 3-arylcyclobutylamine motif into a pharmacophore is a deliberate structural optimization strategy. The rigid cyclobutane ring dictates a specific spatial vector for the primary amine relative to the 3-methoxyphenyl ring, which can be precisely tuned by isolating either the cis or trans stereoisomer, as explored in recent stereocontrolled synthesis studies by 5[5].

MedChemRationale Planar Traditional Planar Arylamine (e.g., Anilines/Benzylamines) Issues Liabilities: - High hERG Inhibition - Poor Aqueous Solubility - Rapid CYP Metabolism Planar->Issues Bioisostere Bioisosteric Replacement (Conformational Restriction) Issues->Bioisostere Cyclobutane 3-Arylcyclobutylamine Scaffold (3-(3-Methoxyphenyl)cyclobutan-1-amine) Bioisostere->Cyclobutane Benefits Optimized Profile: - Increased Fsp3 Fraction - Reduced Off-Target Binding - Enhanced Metabolic Stability Cyclobutane->Benefits

Caption: Medicinal chemistry logic for utilizing 3-arylcyclobutylamines.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of 3-arylcyclobutan-1-amines requires precise control over ring formation and functional group interconversion. The standard methodology relies on a [2+2] cycloaddition followed by reductive amination.

SynthWorkflow SM 3-Methoxystyrene CycloAdduct 2,2-Dichloro-3-(3-methoxyphenyl) cyclobutan-1-one SM->CycloAdduct [2+2] Cycloaddition Ketene Dichloroketene Ketene->CycloAdduct in situ generation Ketone 3-(3-Methoxyphenyl) cyclobutan-1-one CycloAdduct->Ketone Zn-Cu, NH4Cl (Dechlorination) Amine 3-(3-Methoxyphenyl) cyclobutan-1-amine Ketone->Amine NH4OAc, NaBH3CN (Reductive Amination) Salt Hydrochloride Salt (Target) Amine->Salt HCl in Et2O (Salt Formation)

Caption: Synthetic workflow for 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride.

Step 1: Synthesis of 3-(3-Methoxyphenyl)cyclobutan-1-one

Protocol: Dichloroketene is generated in situ from trichloroacetyl chloride and an activated zinc-copper (Zn-Cu) couple in the presence of 3-methoxystyrene. The highly reactive ketene undergoes a rapid [2+2] cycloaddition to form 2,2-dichloro-3-(3-methoxyphenyl)cyclobutan-1-one, a standard approach for halogenated cyclobutanones as detailed by 6[6]. The crude cycloadduct is subsequently treated with zinc dust and ammonium chloride in methanol to yield 3-(3-methoxyphenyl)cyclobutan-1-one (CAS 1260675-20-4), a known screening compound cataloged by7[7].

  • Causality: The Zn-Cu couple is specifically chosen for the dechlorination phase because it selectively donates electrons to cleave the activated C-Cl bonds adjacent to the carbonyl without reducing the ketone itself[6]. Preserving the ketone is mandatory for the downstream amination.

  • Self-Validation: Reaction progress is monitored via TLC. The disappearance of the highly polar dichloro-intermediate and the emergence of a less polar, UV-active spot confirms successful and complete dechlorination.

Step 2: Reductive Amination to the Free Base

Protocol: The isolated ketone is dissolved in methanol and treated with a 10-fold excess of ammonium acetate (NH₄OAc), followed by the slow addition of sodium cyanoborohydride (NaBH₃CN).

  • Causality: NH₄OAc serves a dual purpose: it acts as the ammonia source and provides a weak acid catalyst to drive the equilibrium toward the iminium intermediate. NaBH₃CN is strictly selected over sodium borohydride (NaBH₄) because NaBH₃CN is stable at the slightly acidic pH (~pH 6) required for imine formation. It selectively reduces the protonated iminium ion over the starting ketone, preventing the formation of an unwanted cyclobutanol byproduct.

  • Self-Validation (Acid-Base Extraction): The workup is inherently self-purifying. The crude mixture is acidified to pH 2, protonating the target amine and driving it into the aqueous layer, while unreacted ketone is washed away with ethyl acetate. The aqueous layer is then basified to pH 10 and extracted with dichloromethane. This ensures only the basic amine product is isolated.

Step 3: Hydrochloride Salt Formation

Protocol: The purified free base is dissolved in anhydrous diethyl ether and cooled to 0 °C. A solution of anhydrous HCl in ether is added dropwise until precipitation ceases. The solid is filtered, washed with cold ether, and dried under vacuum.

  • Causality: The free base cyclobutylamine is an oil that is prone to oxidative degradation. Converting it to the hydrochloride salt dramatically enhances its solid-state stability and aqueous solubility, which is critical for downstream biological assays and pharmacokinetic testing.

  • Self-Validation: The immediate precipitation of a white crystalline solid upon the addition of HCl confirms successful salt formation.

Analytical & Quality Control Standards

To verify the structural integrity of the synthesized batch, the following analytical benchmarks must be met:

  • LC-MS: Electrospray ionization (ESI) should yield a prominent [M+H]+ peak at m/z 178.12, matching the predicted monoisotopic mass profile of the free base[4].

  • NMR Spectroscopy: The ¹H NMR spectrum will exhibit a complex splitting pattern in the aliphatic region (2.0–4.0 ppm) due to the severe ring puckering of the cyclobutane system and the presence of cis/trans isomers[5].

References

  • (1r,3r)-3-(3-methoxyphenyl)cyclobutan-1-amine hydrochloride - NextSDS . nextsds.com. 1

  • trans-3-(3-methoxyphenyl)cyclobutanamine;hydrochloride - Hairui Chemical . hairuichem.com. 3

  • D8654 - Sigma-Aldrich: 3-(3-methoxyphenyl)cyclobutan-1-amine hydrochloride . sigmaaldrich.com. 2

  • 1909286-83-4 (C11H15NO) - PubChemLite . uni.lu.4

  • Studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks . calstate.edu. 5

  • Cyclobutanone, 2,2-dichloro-3-phenyl- - Benchchem . benchchem.com. 6

  • Screening Compounds P100489 - EvitaChem . evitachem.com. 7

Sources

Exploratory

Crystal structure and NMR chemical shifts of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride

An in-depth technical analysis of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride (CAS: 1258649-75-0 / 1909286-83-4)[1] requires a rigorous understanding of both solid-state crystallography and solution-state molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride (CAS: 1258649-75-0 / 1909286-83-4)[1] requires a rigorous understanding of both solid-state crystallography and solution-state molecular dynamics. As a rigidified building block frequently utilized in medicinal chemistry as a bioisostere for piperidines and pyrrolidines, its physicochemical behavior is dictated by the inherent strain of the cyclobutane ring and the strong intermolecular forces of its salt form.

This whitepaper provides a comprehensive guide to the structural elucidation of this compound, detailing the causality behind experimental protocols and synthesizing authoritative crystallographic and spectroscopic data.

Molecular Geometry & Crystallographic Profiling

Ring Puckering and Conformational Dynamics

Unlike unstrained cycloalkanes, the cyclobutane ring is not planar. A planar conformation would force the adjacent methylene ( −CH2​− ) groups into an eclipsed geometry, generating severe torsional strain (Dunitz-Shomaker strain)[2]. To relieve this steric repulsion, the cyclobutane ring puckers, adopting a folded conformation.

High-resolution Single-Crystal X-Ray Diffraction (SCXRD) studies of cyclobutane derivatives demonstrate that the equilibrium puckering angle ( θ ) typically rests at approximately 30° to 31°[3][4]. For 3-(3-Methoxyphenyl)cyclobutan-1-amine, the bulky 3-methoxyphenyl group and the primary amine dictate the ring's preferred geometry. To minimize 1,3-diaxial-like steric clashes, these substituents strongly prefer pseudo-equatorial positions[5]. In the trans (1r,3r) isomer, geometric constraints force one substituent into a pseudo-axial position and the other into a pseudo-equatorial position, often resulting in a dynamic ring-flip equilibrium in solution, which is subsequently locked into a single conformation in the crystalline solid state.

The Amine Hydrochloride Hydrogen-Bond Network

In the solid state, the crystal lattice is not primarily governed by the carbon skeleton, but by the amine hydrochloride salt bridge. The crystal structure of an amine hydrochloride salt is almost invariably dominated by charge-assisted hydrogen bonds ( N+−H⋯Cl− )[6][7].

The chloride anion acts as a multi-dentate hydrogen bond acceptor, typically coordinating with multiple protonated amine donors to form robust one-dimensional rods or two-dimensional sheets. These N⋯Cl distances are highly conserved, generally measuring between 3.10 Å and 3.25 Å, and constitute the largest contributor to the crystal's thermodynamic stability[6].

SCXRD Experimental Protocol & Causality

To accurately resolve the crystal structure of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride, standard ambient-temperature evaporation is insufficient. The following self-validating protocol is required:

  • Step 1: Crystal Growth via Vapor Diffusion

    • Action: Dissolve 10 mg of the API in 0.5 mL of methanol (solvent) in an inner vial. Place this inside a sealed outer chamber containing 3 mL of diethyl ether (antisolvent).

    • Causality: Amine hydrochlorides are notoriously hygroscopic. Slow evaporation in ambient air frequently yields unwanted hydrate polymorphs. Vapor diffusion gently lowers the solubility of the microenvironment without introducing atmospheric moisture, promoting the nucleation of defect-free, anhydrous single crystals.

    • Validation Checkpoint: Examination of the harvested crystals under polarized light must show uniform extinction; birefringence variations indicate unwanted twinning.

  • Step 2: Cryogenic Data Collection (100 K)

    • Action: Mount a selected crystal on a polyimide loop using inert paratone oil and immediately transfer it to the diffractometer's nitrogen cold stream at 100 K.

    • Causality: Cyclobutane rings possess a remarkably low inversion barrier (~480 cm⁻¹). At room temperature, the ring undergoes rapid dynamic puckering oscillation (ring-flip). Collecting data at 100 K freezes this thermal motion, preventing the statistical disorder of bent molecules in the electron density map and allowing for the precise measurement of the ~31° puckering angle[3].

    • Validation Checkpoint: The final anisotropic refinement must yield an R1​ value < 0.05 and a Goodness-of-Fit (S) near 1.0.

Nuclear Magnetic Resonance (NMR) Elucidation

Chemical Shifts and Spin-Spin Coupling ( J )

The 1 H NMR spectrum of substituted cyclobutanes is notoriously complex due to non-first-order splitting and pronounced orientation dependence of the coupling constants.

While vicinal couplings ( 3JHH​ ) provide baseline connectivity, the cross-ring, long-range W-couplings ( 4JHH​ ) are the critical diagnostic markers for cyclobutane stereochemistry. Theoretical and empirical investigations confirm that 4Jeq−eq​ (equatorial-equatorial) coupling is robust (approximately 5 Hz), whereas 4Jax−ax​ (axial-axial) coupling is near 0 Hz[8]. Extracting these constants is mandatory for distinguishing the cis isomer (which can adopt a diequatorial conformation) from the trans isomer[5].

High-Resolution NMR Protocol & Causality
  • Step 1: Sample Preparation in Anhydrous DMSO-d6

    • Action: Dissolve 15 mg of the hydrochloride salt in 0.6 mL of strictly anhydrous DMSO-d6 (100.0 atom % D) stored over 3Å molecular sieves.

    • Causality: The highly polar, charge-assisted lattice of the hydrochloride salt renders it insoluble in standard apolar solvents like CDCl3. DMSO-d6 easily disrupts the N+−H⋯Cl− network. Crucially, using anhydrous DMSO slows the chemical exchange rate of the ammonium protons, allowing the NH3+​ signal to be observed as a distinct, broad resonance (~8.3 ppm) rather than collapsing into the residual water peak.

    • Validation Checkpoint: The residual solvent peak must appear as a sharp quintet at 2.50 ppm, with the HDO peak strictly minimized (< 3.33 ppm).

  • Step 2: Homonuclear Decoupling and 2D Acquisition

    • Action: Acquire standard 1D 1 H and 13 C spectra, followed by 2D HSQC. Utilize 1D 1 H homonuclear decoupling centered on the methylene proton frequencies.

    • Causality: The ring methylenes (H-2 and H-4) form complex AA'BB' spin systems due to strong geminal and vicinal couplings. Homonuclear decoupling collapses these multiplets, isolating the critical 4Jeq−eq​ cross-ring couplings[8] required to map the 3D conformation.

    • Validation Checkpoint: 2D HSQC cross-peaks must unambiguously map the highly shielded C-3 methine carbon (~33 ppm) to its corresponding proton, differentiating it from the deshielded C-1 methine attached to the amine.

Structural Elucidation Workflow (Visualization)

The following Graphviz diagram illustrates the orthogonal analytical workflow required to validate the 3D structure and isomeric purity of cyclobutanamine hydrochlorides.

StructuralElucidation Start 3-(3-Methoxyphenyl)cyclobutan-1-amine HCl SCXRD Single-Crystal X-Ray Diffraction (SCXRD at 100K) Start->SCXRD NMR Nuclear Magnetic Resonance (1D/2D NMR in DMSO-d6) Start->NMR Puckering Ring Puckering Analysis (θ ≈ 30°) SCXRD->Puckering HBond H-Bond Network (N⁺-H···Cl⁻) SCXRD->HBond Coupling J-Coupling Analysis (³J, ⁴J Constants) NMR->Coupling Shifts Chemical Shift Mapping (δ ¹H, ¹³C) NMR->Shifts Integration 3D Conformation & Isomeric Purity Validation Puckering->Integration HBond->Integration Coupling->Integration Shifts->Integration

Fig 1: Orthogonal workflow for the structural elucidation of cyclobutanamine hydrochlorides.

Quantitative Data Summary

The following tables summarize the expected quantitative parameters derived from the protocols outlined above, serving as a reference standard for structural validation.

Table 1: Representative SCXRD Parameters

Parameter Expected Value / Range Structural Implication
Temperature 100 K Freezes dynamic ring-flip motion.

| Puckering Angle ( θ ) | 29° – 32° | Relieves Dunitz-Shomaker torsional strain. | | N+−H⋯Cl− Distance | 3.10 – 3.25 Å | Primary driver of crystal lattice stability. | | Ring C-C Bond Length | ~1.55 Å | Slightly elongated compared to unstrained alkanes (1.54 Å). |

Table 2: Representative 1D NMR Chemical Shifts (600 MHz, DMSO-d6) (Values are representative for the trans-(1r,3r) isomer based on empirical cyclobutane/aromatic systems). | Nucleus | Shift ( δ , ppm) | Multiplicity & Assignment | | :--- | :--- | :--- | | 1 H | 8.35 | Broad singlet, 3H ( NH3+​ ) | | 1 H | 7.25 | Triplet, 1H (Aromatic H-5') | | 1 H | 6.85 – 6.78 | Multiplet, 3H (Aromatic H-2', H-4', H-6') | | 1 H | 3.75 | Singlet, 3H (Methoxy −OCH3​ ) | | 1 H | 3.65 | Multiplet, 1H (Cyclobutane H-1, adjacent to amine) | | 1 H | 3.35 | Multiplet, 1H (Cyclobutane H-3, adjacent to aryl) | | 1 H | 2.65 – 2.25 | Complex multiplets, 4H (Cyclobutane methylenes H-2, H-4) | | 13 C | 159.0 | Quaternary C-3' (Aromatic, attached to −OCH3​ ) | | 13 C | 55.0 | Primary C (Methoxy −OCH3​ ) | | 13 C | 45.0 | Methine C-1 (Cyclobutane, attached to amine) | | 13 C | 36.0 | Methylene C-2, C-4 (Cyclobutane ring) | | 13 C | 33.0 | Methine C-3 (Cyclobutane, attached to aryl) |

Conclusion

The structural characterization of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride requires a synergistic approach. SCXRD at cryogenic temperatures is mandatory to suppress the inherent thermal ring-flip of the puckered cyclobutane geometry, allowing for the mapping of the critical N+−H⋯Cl− hydrogen bond network. Concurrently, high-resolution NMR utilizing anhydrous conditions and homonuclear decoupling is required to extract the orientation-dependent 4J coupling constants, which serve as the definitive proof of stereochemical isomerism in solution.

References

  • (1r,3r)-3-(3-methoxyphenyl)cyclobutan-1-amine hydrochloride NextSDS Substance Database[Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids Journal of the American Chemical Society (ACS)[Link]

  • Crystal structure of cyclobutane at 117 K Journal of the American Chemical Society (MPG.PuRe)[Link]

  • Structures and NMR Parameters of 1,2-Diphenylcyclobutanes ResearchGate[Link]

  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes PubMed (National Institutes of Health) [Link]

Sources

Foundational

A Technical Guide to Investigating the Pharmacokinetics of 3-(3-Methoxyphenyl)cyclobutan-1-amine Hydrochloride in Rodent Models

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust pharmacokinetic (PK) study of the novel compound 3-(3-Methoxyphenyl)cyclobutan-...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust pharmacokinetic (PK) study of the novel compound 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride in rodent models. In the absence of published data for this specific molecule, this document outlines the fundamental principles and detailed methodologies required to elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.

Introduction: The Rationale for a Structured Pharmacokinetic Evaluation

The therapeutic potential of any new chemical entity (NCE) is intrinsically linked to its pharmacokinetic profile. Understanding how a drug is processed by a living organism is paramount for determining appropriate dosing regimens, predicting efficacy, and identifying potential safety concerns. 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride, with its distinct chemical scaffold, presents a unique ADME profile that must be thoroughly characterized before it can advance in the drug development pipeline. The cyclobutane ring, for instance, is a structural motif found in various biologically active compounds, and its metabolic fate is of significant interest[1].

This guide will provide a step-by-step approach to conducting a comprehensive PK study in rodent models, which are foundational in preclinical drug development for their physiological similarities to humans and their well-established use in toxicological and pharmacological research[2][3].

Pre-analytical Considerations and Compound Characterization

Prior to in-vivo studies, a thorough characterization of the test article, 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride, is essential.

Property Value Source
CAS Number 1909286-83-4[4]
Molecular Formula C11H16ClNO[5]
Molecular Weight 213.71 g/mol
Chemical Structure (1r,3r)-3-(3-methoxyphenyl)cyclobutan-1-amine hydrochloride[4]

Designing the In-Vivo Rodent Pharmacokinetic Study

A well-designed study is crucial for obtaining meaningful and reproducible data. The following sections detail the key components of a typical rodent PK study.

Animal Model Selection

The choice of rodent model is a critical first step. Sprague-Dawley or Wistar rats are commonly used for their larger size, which facilitates serial blood sampling[6]. For certain studies, mouse models may also be employed[7]. The health and welfare of the animals must be a primary consideration, and all procedures should be conducted in accordance with institutional and national animal welfare guidelines.

Dose Formulation and Administration

The formulation of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride for dosing will depend on its solubility and the intended route of administration. For intravenous (IV) administration, the compound should be dissolved in a suitable vehicle, such as saline or a buffered solution. For oral (PO) administration, a suspension or solution in a vehicle like carboxymethylcellulose may be appropriate.

Experimental Protocol: Dose Administration

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.

  • Fasting: For oral dosing studies, an overnight fast is recommended to minimize variability in absorption due to food effects.

  • Dose Calculation: Calculate the dose for each animal based on its most recent body weight.

  • Intravenous Administration: Administer the dose via a tail vein or jugular vein cannula.

  • Oral Administration: Administer the dose via oral gavage.

G cluster_pre Pre-Dosing cluster_dosing Dosing Acclimatization Acclimatization Fasting (PO) Fasting (PO) Acclimatization->Fasting (PO) Dose Calculation Dose Calculation Fasting (PO)->Dose Calculation Proceed to Dosing IV Administration IV Administration Dose Calculation->IV Administration PO Administration PO Administration Dose Calculation->PO Administration

Caption: Workflow for Dose Administration.

Blood and Tissue Sample Collection

Serial blood sampling is essential for constructing a concentration-time profile. The frequency and time points of sampling should be designed to capture the absorption, distribution, and elimination phases of the drug.

Experimental Protocol: Serial Blood Sampling (Rat)

  • Anesthesia: Lightly anesthetize the animal if necessary, although conscious sampling via a cannula is preferred to minimize physiological disturbances.

  • Collection Site: Collect blood from a tail vein, saphenous vein, or via a surgically implanted cannula.

  • Sample Volume: Keep the total blood volume collected to a minimum to avoid physiological stress.

  • Anticoagulant: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Storage: Store plasma samples at -80°C until analysis.

For tissue distribution studies, animals are euthanized at predetermined time points, and tissues of interest (e.g., liver, kidney, brain, lung) are collected, weighed, and stored frozen.

Bioanalytical Method Development and Validation

A sensitive and specific bioanalytical method is required to quantify 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed[8][9][10].

Experimental Protocol: LC-MS/MS Method Development

  • Sample Preparation: Develop a robust method for extracting the analyte from the biological matrix. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction[11].

  • Chromatographic Separation: Optimize the liquid chromatography conditions (column, mobile phase, gradient) to achieve good peak shape and separation from endogenous matrix components.

  • Mass Spectrometric Detection: Tune the mass spectrometer to identify the optimal precursor and product ions for the analyte and an internal standard.

  • Method Validation: Validate the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

G Biological Sample Biological Sample Sample Preparation Sample Preparation Biological Sample->Sample Preparation Extract Analyte LC Separation LC Separation Sample Preparation->LC Separation Inject MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Elute Data Analysis Data Analysis MS/MS Detection->Data Analysis Quantify

Caption: Bioanalytical Workflow using LC-MS/MS.

Pharmacokinetic Data Analysis and Interpretation

Once the concentration-time data is obtained, pharmacokinetic parameters can be calculated using non-compartmental or compartmental analysis.

Key Pharmacokinetic Parameters:

Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for oral administration)

These parameters provide a comprehensive understanding of the drug's behavior in the body. For example, a high volume of distribution suggests extensive tissue distribution, while a long half-life indicates slow elimination.

Metabolism and Excretion Studies

Investigating the metabolic fate of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride is crucial for identifying potential active or toxic metabolites.

In-Vitro Metabolism

Incubating the compound with liver microsomes or hepatocytes can provide initial insights into its metabolic stability and the enzymes involved in its metabolism[12]. The methoxyphenyl group, for instance, is a common site for O-demethylation by cytochrome P450 enzymes[12][13].

In-Vivo Metabolite Identification

Analysis of plasma, urine, and feces samples from dosed animals using high-resolution mass spectrometry can identify the major metabolites.

G cluster_parent Parent Compound cluster_metabolites Potential Metabolites 3-(3-Methoxyphenyl)cyclobutan-1-amine 3-(3-Methoxyphenyl)cyclobutan-1-amine O-demethylated metabolite O-demethylated metabolite 3-(3-Methoxyphenyl)cyclobutan-1-amine->O-demethylated metabolite CYP450 Hydroxylated metabolite Hydroxylated metabolite 3-(3-Methoxyphenyl)cyclobutan-1-amine->Hydroxylated metabolite CYP450 Glucuronide conjugate Glucuronide conjugate O-demethylated metabolite->Glucuronide conjugate UGT Hydroxylated metabolite->Glucuronide conjugate UGT

Caption: Potential Metabolic Pathways.

Conclusion

This technical guide provides a comprehensive roadmap for the pharmacokinetic characterization of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride in rodent models. By following these structured methodologies, researchers can generate high-quality data that is essential for making informed decisions in the drug development process. A thorough understanding of the ADME properties of this novel compound will ultimately pave the way for its potential clinical applications.

References

  • (1r,3r)-3-(3-methoxyphenyl)cyclobutan-1-amine hydrochloride - NextSDS. (n.d.).
  • 1-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride | 1228880-04-3 - Sigma-Aldrich. (n.d.).
  • 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride - ChemScene. (n.d.).
  • 1-(3-methoxyphenyl)cyclobutan-1-amine;hydrochloride 1228994-83-9 wiki - Guidechem. (n.d.).
  • 3-(3-METHOXYPHENYL)-N,N,2-TRIMETHYLPENTAN-1-AMINE HYDROCHLORIDE, (2R,3S)- - precisionFDA. (n.d.).
  • A review on biological matrices and analytical methods used for determination of drug of abuse - Journal of Applied Pharmaceutical Science. (2011, August 15).
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (2007, September 15).
  • From the Street to the Laboratory: Analytical Profiles of Methoxetamine, 3-Methoxyeticyclidine and 3-Methoxyphencyclidine and their Determination in Three Biological Matrices - ResearchGate. (2025, August 6).
  • Analysis of Drugs from Biological Samples - | International Journal of Innovative Science and Research Technology. (n.d.).
  • QuEChERS-Based Analytical Method Developed for the Simultaneous Detection of Antidepressant Drugs from a Biological Matrix. (2025, September 4).
  • The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed. (2017, December 14).
  • 3-(2-methoxyphenyl)cyclobutan-1-amine hydrochloride — Chemical Substance Information. (n.d.).
  • Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed. (2018, February 15).
  • Publications - Neurophar (UPF). (n.d.).
  • Pharmacokinetics and Metabolism of (R,R)-Methoxyfenoterol in Rat - PMC. (n.d.).
  • Pharmacokinetic and pharmacodynamic properties of some phencyclidine analogs in rats. (n.d.).
  • Behavior and endocrine effects of 3,4,5-trimethoxyamphetamine in male mice - National Open Access Monitor, Ireland. (n.d.).
  • 1-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride | 1228880-04-3. (n.d.).
  • Development of mechanical hypersensitivity in rats during heroin and ethanol dependence: alleviation by CRF₁ receptor antagonism - PubMed - NIH. (2012, February 15).
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC - NIH. (n.d.).
  • Synthesis and Determination of Chronic and Acute Thermal and Chemical Pain Activities of a New Derivative of Phencyclidine in Rats - Brieflands. (2010, October 30).
  • Neurotransmitter Metabolic Disturbance in Methamphetamine Abusers: Focus on Tryptophan and Tyrosine Metabolic Pathways - MDPI. (2024, December 16).
  • PHYSIOLOGICALLY BASED PHARMACOKINETIC MODELING OF STYRENE AND STYRENE OXIDE RESPIRATORY-TRACT DOSIMETRY IN RODENTS AND HUMANS - CDC. (n.d.).
  • Pharmacokinetics and metabolism of (R,R)-methoxyfenoterol in rat - PubMed - NIH. (2010, March 15).

Sources

Exploratory

Blood-brain barrier permeability of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride

Whitepaper: Blood-Brain Barrier Permeability Profiling of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride Executive Summary The development of central nervous system (CNS) therapeutics requires molecules capable of b...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Blood-Brain Barrier Permeability Profiling of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride

Executive Summary

The development of central nervous system (CNS) therapeutics requires molecules capable of bypassing the highly restrictive blood-brain barrier (BBB). 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride (CAS: 1909286-83-4) is a highly versatile, low-molecular-weight primary amine building block characterized by a cyclobutane linker and a methoxyaryl moiety. Due to its structural resemblance to known CNS-active scaffolds (e.g., monoamine reuptake inhibitors and NMDA modulators), understanding its BBB permeability is critical for its application in neuropharmacology.

This technical guide establishes a comprehensive, tiered framework for evaluating the BBB penetrance of this compound. By integrating in silico physicochemical profiling, in vitro transcellular permeability assays, and in vivo pharmacokinetic modeling, we provide a self-validating methodology to determine its unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ )—the gold standard parameter in modern CNS drug discovery[1].

Part 1: Physicochemical Profiling & Predictive Modeling

Before initiating resource-intensive biological assays, the baseline permeability of 3-(3-Methoxyphenyl)cyclobutan-1-amine must be predicted using its physicochemical properties. The BBB primarily permits the entry of small, lipophilic molecules via passive transcellular diffusion, provided they do not exceed specific hydrogen-bonding thresholds[2].

The compound is supplied as a hydrochloride salt (MW: 213.70 g/mol ) to ensure chemical stability and aqueous solubility for dosing. However, in vivo at physiological pH (7.4), the free base (MW: 177.24 g/mol ) is the relevant entity. As a primary amine (pKa ~10.5), it exists predominantly in a protonated state in systemic circulation. While positive charge can hinder lipid bilayer insertion, the high lipophilicity of the cyclobutane ring and the methoxyphenyl group compensates for this, driving passive diffusion[3].

Table 1: Physicochemical Properties vs. CNS Multiparameter Optimization (MPO) Criteria

ParameterValue for Free BaseOptimal CNS RangePermeability Implication
Molecular Weight (MW) 177.24 g/mol < 400 g/mol Highly favorable for passive diffusion.
Topological Polar Surface Area (TPSA) 35.25 Ų< 90 ŲMinimal polar surface area prevents exclusion by tight junctions.
Calculated LogP (cLogP) ~2.32.0 – 5.0Optimal lipophilicity for lipid bilayer partitioning without excessive trapping.
Hydrogen Bond Donors (HBD) 2 (from -NH₂)≤ 3Low desolvation energy required to enter the lipid membrane.
Hydrogen Bond Acceptors (HBA) 2 (N, O)≤ 7Favorable for transcellular transport.

Part 2: Experimental Workflows & Decision Logic

To empirically validate the in silico predictions, a tiered experimental workflow is required. The following diagram illustrates the logical progression from computational profiling to in vivo validation.

Workflow InSilico Phase 1: In Silico Profiling (CNS MPO, TPSA, cLogP) InVitro Phase 2: In Vitro Assays (PAMPA-BBB & MDCK-MDR1) InSilico->InVitro High MPO Score InVivo Phase 3: In Vivo PK (Kp,uu,brain Determination) InVitro->InVivo High Papp, ER < 2.0 Decision Decision Matrix (Go/No-Go for CNS Target) InVivo->Decision Kp,uu,brain > 0.3

Figure 1: Tiered decision-making workflow for assessing BBB permeability.

Part 3: In Vitro Permeability & Efflux Assessment

To isolate the mechanisms of BBB crossing, we utilize two complementary in vitro systems: PAMPA-BBB (for passive diffusion) and MDCK-MDR1 (for active efflux)[4].

PAMPA-BBB Protocol (Passive Diffusion)

The Parallel Artificial Membrane Permeability Assay (PAMPA) modified for the BBB utilizes porcine polar brain lipids (PBL) to accurately mimic the specific lipid composition of endothelial tight junctions[5].

Self-Validating Methodology:

  • Membrane Preparation: Dissolve PBL in dodecane (20 mg/mL). Apply 4 µL of this lipid solution to the PVDF filter of a 96-well donor plate. Causality: PBL contains the exact sphingomyelin and cholesterol ratios found in the mammalian BBB, preventing the false positives common in standard PAMPA[6].

  • Dosing: Prepare a 10 µM solution of 3-(3-Methoxyphenyl)cyclobutan-1-amine HCl in PBS (pH 7.4).

  • Internal Controls: Spike the donor solution with Diazepam (high permeability control) and Atenolol (low permeability control). Causality: This ensures the integrity of the artificial membrane for every specific plate run[7].

  • Incubation & Analysis: Assemble the donor and acceptor plates. Incubate at 37°C for 4 hours. Quantify the compound in both chambers using LC-MS/MS and calculate the apparent permeability ( Papp​ ).

MDCK-MDR1 Protocol (Active Efflux)

Because 3-(3-Methoxyphenyl)cyclobutan-1-amine is a basic amine, it must be screened for P-glycoprotein (P-gp) liability. Madin-Darby Canine Kidney cells transfected with the human MDR1 gene provide a robust monolayer to measure bidirectional transport[4].

Self-Validating Methodology:

  • Monolayer Integrity: Seed MDCK-MDR1 cells on transwell inserts. Culture until the Transendothelial Electrical Resistance (TEER) exceeds 200 Ω·cm². Causality: Strict TEER thresholds guarantee that the compound is passing through the cells (transcellular) rather than leaking between them (paracellular)[8].

  • Bidirectional Dosing: Apply 10 µM of the compound to the Apical chamber (A→B transport) in one set of wells, and the Basolateral chamber (B→A transport) in another. Include Loperamide as a positive P-gp substrate control.

  • Incubation & Analysis: Incubate for 2 hours at 37°C. Measure concentrations via LC-MS/MS.

  • Efflux Ratio (ER) Calculation: ER=Papp​(B→A)/Papp​(A→B) . An ER > 2.0 indicates significant P-gp efflux liability[4].

Part 4: In Vivo Pharmacokinetic Profiling ( Kp,uu,brain​ )

Total brain concentration ( Kp​ ) is a misleading metric because it includes drug non-specifically bound to brain lipids. The "Free Drug Hypothesis" dictates that only the unbound drug in the brain interstitial fluid (ISF) is pharmacologically active and capable of target engagement[1]. Therefore, determining Kp,uu,brain​ is mandatory.

PKModel cluster_Plasma Systemic Circulation cluster_Brain Central Nervous System PlasmaTotal Total Plasma Drug PlasmaUnbound Unbound Drug (Cu,plasma) PlasmaTotal->PlasmaUnbound fu,plasma BBB Blood-Brain Barrier (Endothelial Cells & P-gp) PlasmaUnbound->BBB Passive Diffusion BrainISF Brain ISF (Cu,brain) BBB->BrainISF Active Influx BrainISF->BBB Efflux (P-gp) BrainBound Bound to Brain Tissue BrainISF->BrainBound fu,brain

Figure 2: Pharmacokinetic compartmental model defining the parameters of Kp,uu,brain.

Protocol: Rodent Brain Penetration & Equilibrium Dialysis
  • Dosing Strategy: Administer 3-(3-Methoxyphenyl)cyclobutan-1-amine HCl intravenously (IV) at 1 mg/kg to male Sprague-Dawley rats. Causality: IV administration bypasses gastrointestinal absorption and first-pass hepatic metabolism, isolating the variables of systemic clearance and BBB distribution[1].

  • Sampling: Harvest blood and whole brain tissue at steady-state (e.g., via a 4-hour continuous infusion) to ensure distribution equilibrium.

  • Equilibrium Dialysis (The Critical Step):

    • Homogenize the brain tissue (1:3 w/v in PBS).

    • Place the brain homogenate and plasma into the donor sides of a 96-well equilibrium dialysis block separated by an 8 kDa molecular weight cut-off (MWCO) membrane.

    • Place blank PBS in the acceptor sides. Dialyze for 4 hours at 37°C.

    • Causality: The semi-permeable membrane allows only the unbound, free drug to pass into the buffer. This directly measures the fraction unbound in the brain ( fu,brain​ ) and plasma ( fu,plasma​ )[1].

  • Mathematical Derivation: Kp,uu,brain​=Cplasma,total​×fu,plasma​Cbrain,total​×fu,brain​​

Part 5: Data Interpretation & Decision Matrix

Once the data is generated, it must be contextualized against industry standards for CNS therapeutic development.

Table 2: Decision Matrix for 3-(3-Methoxyphenyl)cyclobutan-1-amine

MetricMeasured ValueInterpretation ThresholdsStrategic Action
PAMPA-BBB Papp​ Empirical> 4.0×10−6 cm/s = HighProceed to MDCK-MDR1. If low, redesign scaffold to reduce polarity.
MDCK-MDR1 ER Empirical< 2.0 = Non-substrate> 2.0 = P-gp SubstrateIf ER > 2.0, compound will be actively pumped out of the brain. Consider structural masking of the primary amine.
Kp,uu,brain​ Empirical> 0.3 = Excellent0.1 - 0.3 = Moderate< 0.1 = PoorA value > 0.3[3] confirms the compound achieves sufficient unbound concentrations in the brain ISF to drive robust pharmacodynamic effects without requiring toxic systemic doses[9].

Final Scientific Outlook: Based on its exceptional physicochemical profile, 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride is highly likely to exhibit rapid passive diffusion across the BBB. The primary variable determining its ultimate Kp,uu,brain​ will be its interaction with P-glycoprotein, which must be rigorously quantified using the MDCK-MDR1 and equilibrium dialysis protocols outlined above.

References

  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development Pharmaceutical Research (via PMC / NIH)[Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Considerations in Kp,uu,brain-based Strategy for Selecting CNS-targeted Drug Candidates with Sufficient Target Coverage and Substantial Pharmacodynamic Effect PubMed / NIH[Link]

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules Pharmaceutics (MDPI)[Link]

  • Evaluation of in vitro brain penetration: optimized PAMPA and MDCKII-MDR1 assay comparison ResearchGate[Link]

  • In vitro blood brain barrier models as a screening tool for colloidal drug delivery systems and other nanosystems University of Geneva Archive [Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates Frontiers in Pharmacology (via PMC / NIH)[Link]

  • New In Vitro Methodology for Kinetics Distribution Prediction in the Brain. An Additional Step towards an Animal-Free Approach Pharmaceutics (MDPI)[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis and Isolation of 3-(3-Methoxyphenyl)cyclobutan-1-amine Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Mechanistic Rationale Cyclobutane rings have become hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Mechanistic Rationale

Cyclobutane rings have become highly privileged motifs in modern drug discovery. They offer a unique combination of structural rigidity, enhanced sp3 character, and improved metabolic stability compared to their planar aromatic counterparts. The synthesis of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride presents a classic challenge in primary amine synthesis: avoiding over-alkylation during the reductive amination of the corresponding cyclobutanone.

The "Over-Alkylation" Problem

Direct reductive amination of 3-(3-methoxyphenyl)cyclobutan-1-one using ammonia (or ammonium acetate) frequently results in the formation of secondary and tertiary amine byproducts. Because the newly formed primary amine is more nucleophilic than ammonia, it competitively attacks unreacted ketone, leading to dimerized or trimerized cyclobutane species.

The Dibenzylamine Strategy (Expertise & Causality)

To establish a self-validating, high-yielding protocol, this guide employs a two-step dibenzylamine protection-deprotection strategy [1, 2]:

  • Selective Reductive Amination: The ketone is reacted with dibenzylamine using sodium triacetoxyborohydride ( NaBH(OAc)3​ ). As established by Abdel-Magid et al., NaBH(OAc)3​ is a mild reducing agent that selectively reduces the intermediate iminium ion much faster than the starting ketone, preventing unwanted alcohol formation [1]. The steric bulk of dibenzylamine strictly prevents any over-alkylation.

  • Global Deprotection and Salt Formation: The resulting N,N-dibenzyl intermediate undergoes palladium-catalyzed hydrogenolysis. Crucially, this step is performed in the presence of stoichiometric hydrochloric acid (HCl). The acid serves a dual mechanistic purpose: it immediately protonates the generated primary amine (preventing the free amine from poisoning the palladium catalyst) and directly yields the highly stable, crystalline hydrochloride salt upon concentration.

Synthetic Workflow

SynthesisRoute SM 3-(3-Methoxyphenyl) cyclobutan-1-one Int N,N-Dibenzyl-3-(3-methoxyphenyl) cyclobutan-1-amine SM->Int 1. Dibenzylamine, AcOH 2. NaBH(OAc)3, DCE RT, 24h Prod 3-(3-Methoxyphenyl) cyclobutan-1-amine HCl Int->Prod H2 (1 atm), 10% Pd/C HCl, MeOH RT, 12h

Caption: Two-step synthetic workflow for 3-(3-Methoxyphenyl)cyclobutan-1-amine HCl via a dibenzyl-protected intermediate.

Experimental Protocols & Data Presentation

Step 1: Synthesis of N,N-Dibenzyl-3-(3-methoxyphenyl)cyclobutan-1-amine

Table 1: Stoichiometry and Reagent Profile for Step 1

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
3-(3-Methoxyphenyl)cyclobutan-1-one176.221.001.76 gStarting Material
Dibenzylamine197.281.102.17 g (2.11 mL)Amine Source
Glacial Acetic Acid (AcOH)60.051.500.90 g (0.86 mL)Acid Catalyst
Sodium Triacetoxyborohydride211.941.503.18 gReducing Agent
1,2-Dichloroethane (DCE)98.96-50.0 mL (0.2 M)Solvent

Step-by-Step Procedure:

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(3-methoxyphenyl)cyclobutan-1-one (1.76 g, 10.0 mmol) and anhydrous DCE (50 mL) under a nitrogen atmosphere.

  • Imine Formation: Inject dibenzylamine (2.11 mL, 11.0 mmol) followed by glacial acetic acid (0.86 mL, 15.0 mmol). Stir the mixture at room temperature ( 20−25∘C ) for 30 minutes to allow for iminium ion formation.

  • Reduction: Cool the reaction mixture to 0∘C using an ice-water bath. Add NaBH(OAc)3​ (3.18 g, 15.0 mmol) portion-wise over 10 minutes to control the mild exotherm and minimize hydrogen gas evolution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours. Self-Validation: Monitor reaction completion via TLC (Hexanes/EtOAc 8:2, UV active). The ketone spot ( Rf​≈0.6 ) should completely disappear.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (50 mL). Stir vigorously until gas evolution ceases and the aqueous layer pH is ≥7 .

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) ( 3×30 mL ). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes) to afford the intermediate as a pale yellow oil.

Step 2: Hydrogenolysis and Hydrochloride Salt Formation

Table 2: Stoichiometry and Reagent Profile for Step 2

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 5 mmol scale)Role
N,N-Dibenzyl intermediate357.501.001.79 gSubstrate
10% Pd/C (50% wet)-10% w/w180 mgHydrogenation Catalyst
2.0 M HCl in Methanol36.461.503.75 mLSalt former / Catalyst protector
Methanol (MeOH)32.04-25.0 mL (0.2 M)Solvent
Hydrogen Gas ( H2​ )2.02Excess1 Balloon (1 atm)Reductant

Step-by-Step Procedure:

  • Preparation: Dissolve the N,N-dibenzyl intermediate (1.79 g, 5.0 mmol) in HPLC-grade Methanol (25 mL) in a 100 mL round-bottom flask.

  • Acidification: Slowly add 2.0 M HCl in Methanol (3.75 mL, 7.5 mmol) to the solution. Stir for 5 minutes.

  • Catalyst Addition: Caution: Pd/C is pyrophoric when dry. Carefully add 10% Pd/C (180 mg) to the methanolic solution under a gentle stream of nitrogen.

  • Hydrogenation: Seal the flask with a septum. Evacuate the flask and backfill with nitrogen (repeat 3 times). Evacuate the flask again and backfill with hydrogen gas from a balloon. Stir the suspension vigorously at room temperature under a hydrogen atmosphere (1 atm) for 12-16 hours.

  • Filtration: Self-Validation: Check for the disappearance of the starting material via LC-MS. Once complete, purge the flask with nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with additional Methanol ( 2×15 mL ).

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield a crude solid.

  • Trituration: Suspend the crude solid in anhydrous Diethyl Ether ( Et2​O ) (20 mL) and stir vigorously for 30 minutes. Filter the resulting white precipitate, wash with cold Et2​O (10 mL), and dry under high vacuum to afford pure 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride as a white crystalline solid.

Analytical Characterization (Expected)

To ensure the trustworthiness of the synthesized batch, verify the product against the following expected spectral benchmarks:

  • Appearance: White to off-white crystalline powder.

  • 1 H NMR (400 MHz, CD3​OD ): Expected signals include a singlet at ∼3.80 ppm (integrating for 3H, −OCH3​ ), a multiplet at ∼3.60−3.85 ppm (1H, cyclobutane CH−NH2​ ), a multiplet at ∼3.30−3.50 ppm (1H, cyclobutane CH−Aryl ), and complex multiplets between 2.20−2.80 ppm (4H, cyclobutane CH2​ ). Aromatic protons will appear between 6.70−7.30 ppm (4H).

  • Mass Spectrometry (ESI+): m/z calculated for C11​H16​NO+ [M+H]+ : 178.12; Found: 178.1.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Medina, J. C., et al. (2022). Aminocyclobutanes as monoacylglycerol lipase modulators. U.S. Patent No. 11,512,059 B2. Washington, DC: U.S. Patent and Trademark Office.
Application

Application Note: Solvation Thermodynamics and Dissolution Protocol for 3-(3-Methoxyphenyl)cyclobutan-1-amine Hydrochloride in DMSO

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide Executive Summary & Physicochemical Rationale The compound 3-(3-Methoxyphenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Executive Summary & Physicochemical Rationale

The compound 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride is a synthetic building block and primary amine salt characterized by an amphiphilic structural profile. It features a highly polar, ionic hydrochloride headgroup attached to a lipophilic tail consisting of a cyclobutane ring and a 3-methoxyphenyl moiety[1].

Dissolving this class of compounds requires a solvent capable of balancing competing thermodynamic demands. Dimethyl sulfoxide (DMSO) is the premier choice because its high dielectric constant and polar aprotic nature efficiently dissociate the strong ionic HCl crystal lattice, while its methyl groups interact favorably with the lipophilic hydrocarbon rings[2]. However, the solvation dynamics are highly sensitive to moisture. Because DMSO is exceptionally hygroscopic, absorbed atmospheric water alters the solvent's hydrogen-bonding network, increasing the cohesive energy density of the mixture[3]. For a hydrochloride salt, this introduction of water into the aprotic environment alters ionic interactions and forces the lipophilic domains out of solution, leading to supersaturation and micro-precipitation[3].

This application note provides a field-proven, self-validating protocol for the anhydrous dissolution and downstream aqueous dilution of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride.

Compound Profiling
PropertyValue
Chemical Name 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride
CAS Number 1909286-83-4[4]
Molecular Formula C11H15NO • HCl
Molecular Weight 213.71 g/mol (Free base: 177.11 g/mol [1] + HCl: 36.46 g/mol )
Salt Form Hydrochloride
Recommended Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)

Reagent Quality Control & Preparation

The success of this protocol relies entirely on the integrity of the DMSO. Even trace amounts of water can compromise the stock solution's stability, especially during freeze-thaw cycles[3].

Solvent Quality Control Parameters
ParameterOptimal SpecificationPhysicochemical Rationale
Water Content ≤ 0.005% (Anhydrous)Prevents disruption of the solvent's hydrogen-bonding network[3].
Purity ≥ 99.9% (Cell Culture Grade)Avoids the introduction of cytotoxic organic impurities.
Freezing Point 18.5°C (65.3°F)[3]DMSO will freeze at typical lab temperatures; requires gentle thawing.
Storage Atmosphere Under Argon or NitrogenPrevents atmospheric moisture absorption by the hygroscopic solvent.
Stock Concentration Mass Matrix (Target Volume: 1.0 mL)

To minimize pipetting errors, it is standard practice to prepare a 1000× concentrated stock solution relative to your highest final assay concentration[5],[6].

Target Stock ConcentrationMass of Compound Required
1 mM 0.214 mg
5 mM 1.069 mg
10 mM 2.137 mg
50 mM 10.685 mg

Experimental Workflow & Methodology

G Start Equilibrate & Weigh Compound (HCl Salt) Solvent Add Anhydrous DMSO (Hygroscopic Control) Start->Solvent Mix Vortex & Sonicate (Room Temp to 37°C) Solvent->Mix Check Optical Clarity Check (Self-Validation) Mix->Check Check->Mix Micro-precipitates Aliquot Aliquot into Sterile Vials Check->Aliquot Clear Solution Store Store at -20°C or -80°C (Desiccated) Aliquot->Store Dilute Dilute 1:1000 in Buffer (Final DMSO ≤0.1%) Store->Dilute Prior to Assay

Workflow for the dissolution and validation of 3-(3-Methoxyphenyl)cyclobutan-1-amine HCl in DMSO.

Phase 1: Stock Solution Preparation
  • Thermal Equilibration: Remove the vial of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride from cold storage and place it in a desiccator to equilibrate to room temperature.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, permanently compromising the anhydrous environment required for stable solvation.

  • Weighing: Accurately weigh the calculated mass (e.g., 2.14 mg for a 10 mM stock) into a sterile, inert microcentrifuge tube.

  • Solvent Addition: Add the exact volume of room-temperature anhydrous DMSO. Immediately flush the headspace of the DMSO bottle with Argon/Nitrogen before sealing to maintain its anhydrous state.

  • Dissolution: Cap the vial securely and vortex thoroughly for 60 seconds. If the compound does not dissolve readily, apply gentle warming in a 37°C water bath or utilize brief acoustic sonication for 2–5 minutes[5].

    • Causality: Acoustic cavitation and thermal energy accelerate the disruption of the ionic crystal lattice without chemically degrading the molecule.

  • Aliquoting: Divide the clear stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.

    • Causality: Repeated freeze-thaw cycles induce supersaturation and irreversible precipitation of the compound[3],[5].

Phase 2: Aqueous Dilution & The Self-Validating System

When diluting the DMSO stock into an aqueous assay medium (like PBS or cell culture media), the compound may precipitate because its solubility in water is significantly lower than in DMSO[7],[3]. Every protocol must be self-verifying to ensure accurate dosing.

  • Pre-warming: Ensure your aqueous cell culture medium or assay buffer is pre-warmed to 37°C. Cold buffers drastically reduce kinetic solubility.

  • Dilution: Add the stock solution to the aqueous buffer at a 1:1000 ratio to ensure the final DMSO concentration remains ≤ 0.1%, which is generally non-toxic to cells[5],[6]. Mix rapidly to prevent localized high concentrations of the lipophilic compound.

  • The Vehicle Control Check (Self-Validation):

    • Prepare your compound in the aqueous buffer at the target concentration.

    • Prepare a parallel Vehicle Control (0.1% DMSO in the exact same buffer).

    • Measure the optical density at 600 nm (OD600) of both solutions, or examine them under a phase-contrast microscope.

    • Validation Criterion: If the OD600 of the compound solution is >0.01 above the vehicle control, or if micro-precipitates are visible microscopically, the compound has precipitated[3]. You must either lower the final assay concentration or introduce a biologically compatible surfactant (e.g., Tween-80) to the aqueous buffer prior to introducing the DMSO stock.

References

  • Title: (1r,3r)-3-(3-methoxyphenyl)cyclobutan-1-amine hydrochloride - Chemical Substance Information | Source: NextSDS | URL: [Link]

  • Title: Solubility of compounds slightly soluble or insoluble in DMSO? | Source: ResearchGate | URL: [Link]

  • Title: Dimethyl Sulfoxide (DMSO) Solubility Data | Source: Gaylord Chemical Company / USPTO | URL: [Link]

  • Title: How can dimethyl sulfoxide enhance solubility in lab applications? | Source: Quora | URL: [Link]

  • Title: 1909286-83-4 (C11H15NO) | Source: PubChemLite | URL: [Link]

Sources

Method

In vivo dosing guidelines for 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride

An Application Guide for the Preclinical In Vivo Assessment of 3-(3-Methoxyphenyl)cyclobutan-1-amine Hydrochloride Introduction: Profiling a Novel Chemical Entity 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride is a...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Preclinical In Vivo Assessment of 3-(3-Methoxyphenyl)cyclobutan-1-amine Hydrochloride

Introduction: Profiling a Novel Chemical Entity

3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride is a small molecule compound available for research purposes.[1] As a novel chemical entity, its specific biological activities, mechanism of action, and pharmacokinetic profile are not extensively documented in peer-reviewed literature. Structurally, it belongs to the cyclobutylamine class of compounds. Related analogs, such as 3,3-diphenylcyclobutylamines, have been investigated as central nervous system stimulants that modulate the uptake of norepinephrine and serotonin.[2] Other complex molecules incorporating a methoxyphenyl group have been explored as kinase inhibitors.[3]

Given the absence of established in vivo data, this document serves as a foundational guide for researchers initiating preclinical studies. It provides a strategic framework and detailed protocols for establishing a safe and effective dosing regimen in common rodent models. The principles outlined here are derived from established best practices in preclinical drug development and are designed to be adapted based on emerging experimental data.[4][5]

Part 1: Pre-formulation and Vehicle Selection

The successful in vivo evaluation of any new compound begins with a robust and appropriate formulation. As a hydrochloride salt, 3-(3-Methoxyphenyl)cyclobutan-1-amine is predicted to have some degree of aqueous solubility. The primary goal during initial studies is to create a simple, safe, and reproducible formulation to assess intrinsic pharmacological and toxicological properties.

Core Principles of Formulation for First-In-Animal Studies
  • Simplicity: For initial dose-range finding and pharmacokinetic studies, a simple aqueous vehicle is preferred. This minimizes the confounding influence of complex excipients on the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Safety & Biocompatibility: The chosen vehicle must be well-tolerated at the required administration volume. Standard isotonic solutions like 0.9% saline or 5% dextrose in water (D5W) are common starting points.

  • Stability: The compound must remain stable in the vehicle for the duration of the experiment, from preparation to administration. A preliminary stability assessment is recommended.

Protocol 1: Preparation of a Simple Aqueous Formulation for In Vivo Dosing

This protocol describes the preparation of a 1 mg/mL stock solution in sterile 0.9% saline, a common starting point for dose-range finding studies.

Materials:

  • 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride powder

  • Sterile 0.9% Sodium Chloride for Injection, USP

  • Sterile conical tubes (15 mL and 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, for enhancing dissolution)

  • Sterile syringe filters (0.22 µm) and sterile syringes

Procedure:

  • Aseptic Technique: Perform all procedures in a laminar flow hood to ensure sterility of the final dosing solution.

  • Weighing: Accurately weigh the required amount of the compound. For a 10 mL solution at 1 mg/mL, weigh 10 mg of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride.

  • Initial Solubilization: Transfer the weighed powder into a 15 mL sterile conical tube. Add approximately 8 mL of sterile 0.9% saline.

  • Dissolution: Cap the tube securely and vortex vigorously for 1-2 minutes. If solids persist, place the tube in a bath sonicator for 5-10 minute intervals until the compound is fully dissolved. Visually inspect against a dark background to confirm the absence of particulates.

  • Final Volume Adjustment: Once fully dissolved, add sterile 0.9% saline to reach the final desired volume (e.g., 10 mL). This is known as "quantity sufficient" (QS).

  • Sterile Filtration: Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense the final, sterile solution into a fresh, clearly labeled sterile tube.

  • Storage and Labeling: Store the formulation at 2-8°C, protected from light, unless stability studies indicate otherwise. The label should include the compound name, concentration, vehicle, date of preparation, and "For In Vivo Research Use Only."

Data Presentation: Example Formulation Table

ComponentRoleQuantity (for 10 mL)Final Concentration
3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochlorideAPI10 mg1 mg/mL
0.9% Sodium Chloride for Injection, USPVehicleq.s. to 10 mLN/A

Part 2: Strategic Design of In Vivo Studies

A well-designed preclinical program is essential for generating meaningful and reproducible data while adhering to ethical principles of animal use.[5][6] The initial in vivo studies for a novel compound are typically sequential, with each study informing the design of the next.

The Preclinical In Vivo Workflow

The path from a novel compound to an efficacy model involves a logical progression of studies designed to characterize its safety and pharmacokinetic profile. This workflow ensures that doses selected for later-stage experiments have a strong scientific and safety-based rationale.

Preclinical_Workflow A Compound Characterization (Solubility, Stability) B Formulation Development (Vehicle Selection) A->B informs C Dose-Range Finding (DRF) (Single Ascending Dose) B->C enables D Determine Maximum Tolerated Dose (MTD) C->D determines E Pharmacokinetic (PK) Study (Single Dose) D->E guides dose selection for F Efficacy / PD Studies (At relevant doses below MTD) D->F guides dose selection for E->F informs dosing frequency for MTD_Logic start Start Cohort (n=3) at Dose Level 'X' observe Observe for Dose-Limiting Toxicity (DLT) start->observe decision 0 DLTs 1 DLT ≥2 DLTs observe->decision escalate Escalate to next Dose Level (n=3) decision:f0->escalate Outcome expand Add 3 more animals to current Dose Level decision:f1->expand Outcome stop MTD = Previous Dose Level. Stop Escalation. decision:f2->stop Outcome escalate->observe decision_expand 1 DLT in 6 total ≥2 DLTs in 6 total expand->decision_expand decision_expand:f0->escalate Outcome decision_expand:f1->stop Outcome

Caption: Decision logic for a "3+3" MTD dose-escalation study.

Procedure:

  • Acclimation: Allow animals to acclimate to the facility for at least 5 days before the study begins.

  • Pre-Dose Measurement: On Day 0, record the body weight of each animal.

  • Dosing: Administer the prepared formulation of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride or vehicle control. The administration volume is typically 5-10 mL/kg for mice.

  • Post-Dose Monitoring:

    • Intensive (0-4 hours): Observe continuously for acute signs of toxicity (e.g., seizures, lethargy, respiratory distress).

    • Daily (Days 1-14): Record body weight and perform a detailed clinical observation for each animal.

  • Defining Dose-Limiting Toxicity (DLT): A DLT is a predefined measure of unacceptable toxicity. Common DLTs include >20% body weight loss or specific severe clinical signs. [7]6. Decision Making: Use the "3+3" logic (see diagram above) to decide whether to escalate the dose, expand the current cohort, or stop the study and declare the MTD.

Data Presentation: Example MTD Study Layout

CohortDose Level (mg/kg)NDLTs ObservedBody Weight Change (Nadir)Decision
1Vehicle30/3-2%N/A
21030/3-4%Escalate to 20 mg/kg
32031/3-15%Expand cohort to n=6
3b20+31/6 (total)-16%Escalate to 40 mg/kg
44032/3-25%Stop Escalation
Result MTD = 20 mg/kg
Protocol 3: Single-Dose Pharmacokinetic (PK) Study

This study aims to understand the ADME properties of the compound after a single administration. [8]It measures the concentration of the drug in plasma over time to determine key parameters like half-life (t½), maximum concentration (Cmax), and total exposure (AUC).

Study Design:

  • Animals: Naive male rats (e.g., Sprague-Dawley with jugular vein cannulation for serial blood sampling), 250-300g.

  • Dose: A single, non-toxic dose is selected based on the MTD study (e.g., 10 mg/kg).

  • Administration: Administer via both IV (to determine clearance and volume of distribution) and PO (to determine oral bioavailability) routes in separate groups of animals.

  • Sampling: Collect blood samples (approx. 100-200 µL) at specific time points.

    • IV route: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • PO route: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours.

  • Sample Processing: Plasma is harvested by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: An appropriate analytical method (e.g., LC-MS/MS) is required to quantify the concentration of the parent drug in plasma.

Procedure:

  • Dosing: Administer the prepared formulation to fasted animals (overnight fast for PO group).

  • Blood Collection: At each designated time point, withdraw blood from the cannula into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Separation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) within 30 minutes of collection.

  • Storage: Carefully transfer the supernatant (plasma) to new, labeled cryovials and immediately freeze at -80°C.

  • Data Analysis: Plot the plasma concentration versus time. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Conclusion and Forward-Looking Strategy

This document provides a comprehensive starting framework for the in vivo evaluation of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride. By systematically executing formulation development, MTD determination, and pharmacokinetic profiling, researchers can build a robust data package. This foundational knowledge is critical for making informed decisions about dose selection and scheduling for subsequent pharmacodynamic and efficacy studies. [9][10]It is imperative to recognize that these protocols are guidelines; results from early experiments must be used to refine and adapt the strategy for this specific molecule.

References

  • Gsap. (n.d.). Pre Clinical Studies. Retrieved from [Link]

  • MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • National Institutes of Health. (n.d.). General Principles of Preclinical Study Design. Retrieved from [Link]

  • Precision for Medicine. (2023, April 17). Innovative Study Designs vs. Traditional FIH. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Developing Novel Therapeutics: Pioneering Advances in Healthcare. Retrieved from [Link]

  • Google Patents. (n.d.). CA2826391C - Pharmaceutical formulations including an amine compound.
  • National Institutes of Health. (2020, July 17). On precision dosing of oral small molecule drugs in oncology. Retrieved from [Link]

  • Chemwatch. (n.d.). 3-(2-methoxyphenyl)cyclobutan-1-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-(3-METHOXYPHENYL)-N,N,2-TRIMETHYLPENTAN-1-AMINE HYDROCHLORIDE, (2R,3S)-. Retrieved from [Link]

  • Google Patents. (n.d.). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
  • National Institutes of Health. (2023, February 17). In Vivo Evaluation of Thiamine Hydrochloride with Gastro-Retentive Drug Delivery in Healthy Human Volunteers Using Gamma Scintigraphy. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • PubMed. (2024, April 15). Construction and in vitro/ in vivo evaluation of menantine hydrochloride oral liquid sustained-release drug delivery system. Retrieved from [Link]

  • AACR Journals. (2016, May 31). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Retrieved from [Link]

  • AACR Journals. (2016, May 31). Lessons Learned: Dose Selection of Small Molecule–Targeted Oncology Drugs. Retrieved from [Link]

  • ASCO Publications. (2020, May 25). Starting dose selection and dose escalation for oncology small molecule first-in-patient trials: Learnings from a survey of approved drugs. Retrieved from [Link]

  • PubMed. (1978, January). Antidepressant Agents. 9. 3,3-Diphenylcyclobutylamines, a New Class of Central Stimulants. Retrieved from [Link]

  • PubMed. (2017, December 14). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Retrieved from [Link]

Sources

Application

Application Note: In Vitro Pharmacological Evaluation of 3-(3-Methoxyphenyl)cyclobutan-1-amine Hydrochloride Derivatives

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Scientific Context & Rationale 3-(3-Methoxyphenyl)cyclobutan-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Scientific Context & Rationale

3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride (CAS: 1909286-83-4) is a highly versatile, rigidified structural motif increasingly utilized in fragment-based drug discovery (FBDD) and targeted therapeutic design (1[1]). As a primary amine attached to a cyclobutane spacer, it offers unique vector angles that improve metabolic stability compared to flexible alkyl chains.

In contemporary medicinal chemistry, this building block is prominently featured in the synthesis of:

  • Epigenetic Modulators: Specifically as a core fragment in Euchromatic Histone Lysine Methyltransferase 1 and 2 (EHMT1/EHMT2) inhibitors, which are critical targets in oncology and hematological disorders (2[2]).

  • Targeted Protein Degraders (PROTACs): Utilized as a linker-attachment point or targeting moiety for ubiquitin-ligase-mediated degradation platforms (3[3]).

  • Kinase Inhibitors: Explored in the development of receptor tyrosine kinase (KIT) inhibitors for malignancies driven by KIT activation (4[4]).

Evaluating this compound and its derivatives in cell culture requires stringent protocols to differentiate true target engagement from off-target lipophilic toxicity.

Quantitative Data & Assay Parameters

To establish a baseline for your assays, Table 1 summarizes the standard physicochemical behavior and expected in vitro parameters for libraries derived from this compound.

Table 1: Representative Parameters for 3-(3-Methoxyphenyl)cyclobutan-1-amine Derivatives

ParameterValue / RangeExperimental Causality & Significance
Molecular Weight 213.70 g/mol (HCl salt)Ideal size for FBDD; allows for extensive elaboration without violating Lipinski's Rule of 5.
Aqueous Solubility High (as HCl salt)Prevents compound crash-out in culture media, ensuring accurate dosing.
Max DMSO Tolerance 0.1% - 0.2% (v/v)Exceeding 0.2% DMSO triggers solvent-induced transcriptomic shifts and basal apoptosis.
Typical IC₅₀ (Viability) > 50 µM (Unconjugated)Low basal toxicity of the bare fragment allows for high-concentration screening.
CETSA ΔTm Shift +2.0°C to +6.5°CA positive thermal shift confirms the derivative successfully crosses the cell membrane and binds the target.

Experimental Workflow

The following workflow outlines the critical path from compound preparation to functional validation.

Workflow N1 3-(3-Methoxyphenyl)cyclobutan-1-amine (Fragment / Ligand) N2 Stock Preparation (10-50 mM in anhydrous DMSO) N1->N2 N4 Compound Incubation (Max 0.1% DMSO, 24-72h) N2->N4 N3 Cell Seeding (Adherent or Suspension Lines) N3->N4 N5 CellTiter-Glo Assay (Viability & Toxicity) N4->N5 ATP Output N6 CETSA (Target Engagement) N4->N6 Thermal Shift N7 In-Cell Western (Functional Readout) N4->N7 Biomarker

Standardized cell culture workflow for 3-(3-Methoxyphenyl)cyclobutan-1-amine evaluation.

Detailed Methodologies & Protocols

Protocol A: Compound Preparation and Cell Treatment

Causality: 3-(3-Methoxyphenyl)cyclobutan-1-amine is supplied as a hydrochloride salt to prevent the rapid oxidation and volatility associated with free primary amines (1[1]). However, when evaluating elaborated hydrophobic derivatives (e.g., EHMT inhibitors or PROTACs), anhydrous DMSO must be used for the master stock. Water absorption in older DMSO stocks causes localized precipitation upon addition to aqueous media, leading to artificially low IC₅₀ values.

Step-by-Step:

  • Reconstitution: Dissolve the lyophilized powder in 100% anhydrous DMSO to create a 10 mM or 50 mM master stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature.

  • Aliquotting: Store in 10 µL aliquots at -80°C under argon gas to prevent freeze-thaw degradation and hygroscopic water uptake.

  • Serial Dilution: Prepare intermediate dilutions in 100% DMSO.

  • Media Addition: Dilute the intermediate stocks 1:1000 into pre-warmed complete culture media (e.g., RPMI-1640 + 10% FBS) immediately prior to cell treatment. This ensures the final DMSO concentration never exceeds 0.1% (v/v).

Self-Validating System:

  • Control: Always include a 0.1% DMSO vehicle-only control well. If the vehicle control shows >5% cell death compared to untreated media, your DMSO stock is compromised or the cell line is highly solvent-sensitive.

Protocol B: ATP-Dependent Cell Viability Assay (CellTiter-Glo)

Causality: Fragment libraries and targeted degraders can exhibit off-target, lipophilicity-driven toxicity. Relying on traditional metabolic assays (like MTT/MTS) can yield false positives because amine-rich compounds can chemically reduce tetrazolium salts independent of cell metabolism. ATP-dependent luminescence directly correlates with metabolically active cells, completely bypassing redox-interference.

Step-by-Step:

  • Seeding: Seed cells (e.g., K562 for hematological targets, HCT116 for solid tumor targets) at 2,000–5,000 cells/well in a solid white 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Apply the compound dose-response curve (e.g., 1 nM to 50 µM) for 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Why? Temperature gradients across the plate cause uneven enzymatic luciferase kinetics, leading to edge effects.

  • Lysis & Readout: Add an equal volume of CellTiter-Glo reagent to the culture volume. Place on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read on a microplate luminometer.

Self-Validating System:

  • Positive Control: Staurosporine (1 µM) to ensure the assay accurately detects total apoptotic cell death.

  • Negative Control: 0.1% DMSO vehicle to establish the 100% viability baseline.

Protocol C: Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical assays confirm direct affinity but fail to account for cellular permeability, efflux pump activity, and competitive intracellular binding. CETSA leverages the thermodynamic principle that ligand binding stabilizes protein folding, increasing its melting temperature (Tm). This provides definitive proof that your 3-(3-Methoxyphenyl)cyclobutan-1-amine derivative physically engages its target (e.g., EHMT2 or KIT) inside the living cell.

Step-by-Step:

  • Incubation: Treat cells in T-75 flasks with the test compound (at 5x to 10x the expected IC₅₀) or vehicle (0.1% DMSO) for 1–2 hours. Why short incubation? To measure direct binding before the compound induces downstream transcriptional changes or apoptosis.

  • Harvest & Aliquot: Harvest cells, wash with cold PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the suspension equally into 8–10 PCR tubes.

  • Thermal Challenge: Heat the PCR tubes across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Snap-freeze the tubes in liquid nitrogen and thaw in a 25°C water bath. Repeat this freeze-thaw cycle three times to lyse the cells without using harsh detergents that might disrupt the protein-ligand complex.

  • Separation & Detection: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins. Resolve the soluble fraction (supernatant) via SDS-PAGE and Western Blot against the target protein.

Self-Validating System:

  • Validation: Plot the band intensities against temperature to generate a melt curve. A rightward shift (ΔTm > 2°C) in the compound-treated samples versus the DMSO control confirms intracellular target engagement. Use a known high-affinity inhibitor (e.g., UNC0638 for EHMT targets) as a positive assay control.

References

  • Epizyme, Inc. "AMINE-SUBSTITUTED ARYL OR HETEROARYL COMPOUNDS AS EHMT1 AND EHMT2 INHIBITORS." European Patent Office, EP3442947B1, 2017.
  • Oerth Bio LLC. "Compositions and methods for targeted inhibition and degradation of proteins in an insect cell." WIPO, WO2024050016A1, 2024.
  • WIPO. "Kit inhibitors, compounds, pharmaceutical compositions, and methods of use thereof." WIPO, WO2024117179A1, 2024.
  • NextSDS. "(1r,3r)-3-(3-methoxyphenyl)cyclobutan-1-amine hydrochloride Chemical Substance Information." NextSDS Database, 2024. URL:[Link]

Sources

Method

Application Note: 3-(3-Methoxyphenyl)cyclobutan-1-amine Hydrochloride in Fragment-Based Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic transition from planar, sp²-hybridized aromatic systems to three-dimensional, sp³-rich scaffolds is a validated approach to reducing clinical attrition. 3-(3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic transition from planar, sp²-hybridized aromatic systems to three-dimensional, sp³-rich scaffolds is a validated approach to reducing clinical attrition. 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride (CAS: 1909286-83-4)[1] serves as a highly versatile, bifunctional building block that perfectly aligns with this "escape from flatland" paradigm. By combining a puckered cyclobutane core with a functionalizable methoxyphenyl handle, this precursor enables the rapid generation of novel chemical entities with enhanced metabolic stability, improved solubility, and unique spatial vectors.

This technical guide provides a comprehensive framework for utilizing this precursor, detailing the mechanistic rationale behind its structural features and offering self-validating experimental protocols for library generation and late-stage functionalization.

Mechanistic Rationale: The Cyclobutane Advantage

The incorporation of the cyclobutane ring is not merely a structural novelty; it is a calculated bioisosteric replacement driven by thermodynamic and pharmacokinetic causality[2].

  • Conformational Puckering: Unlike the planar geometry of aromatic rings or the rigid 120° angles of sp² carbons, the cyclobutane ring adopts a folded, "puckered" conformation. This reduces the bond angle to approximately 88°, which increases angle strain but thermodynamically relieves torsional strain[3]. Consequently, the substituents (the amine and the methoxyphenyl group) are projected into distinct 3D vectors, improving complementarity with complex protein binding pockets[3].

  • Metabolic Resistance: Electron-rich aromatic systems are highly susceptible to cytochrome P450-mediated oxidative metabolism (e.g., epoxidation). The saturated C–C bonds of the cyclobutane core are significantly more inert to these oxidative pathways, extending the half-life of the resulting drug candidates[2].

  • The Methoxy Handle: The 3-methoxy substitution on the phenyl ring serves a dual purpose. First, it blocks a metabolic "soft spot" on the aromatic ring. Second, it acts as a masked hydrogen-bond donor; selective demethylation yields a phenol, which is a privileged motif for interacting with kinase hinge regions or GPCR binding sites.

Quantitative Physicochemical Profiling

The following table summarizes the typical pharmacokinetic and physicochemical enhancements observed when replacing a standard planar aromatic scaffold with a cyclobutane bioisostere[2],[3],[4].

Physicochemical ParameterPlanar Aromatic ScaffoldCyclobutane BioisostereMechanistic Consequence
Fraction sp³ (Fsp³) Low ( 0.3)High ( 0.5)Correlates with reduced off-target toxicity and higher clinical success rates[2].
3D Conformation Flat / PlanarPuckered (~88° angle)Relieves torsional strain; enhances binding pocket complementarity[3].
Metabolic Stability Susceptible to epoxidationHigh oxidative resistanceSaturated C–C bonds resist CYP450-mediated oxidative degradation[2].
Aqueous Solubility Poor (high crystal packing)Significantly Improved3D structure disrupts crystal lattice energy, improving dissolution[4].

Workflow Visualization

G Precursor 3-(3-Methoxyphenyl) cyclobutan-1-amine HCl Amidation Amide Coupling (Library Gen) Precursor->Amidation R-COOH, HATU, DIPEA Demethylation Methoxy Cleavage (Phenol Gen) Precursor->Demethylation BBr3, DCM, -78°C Enzymatic P450BM3 Hydroxylation (Late-Stage) Precursor->Enzymatic Engineered P450BM3 DrugCandidate1 Receptor Antagonist (High Fsp3) Amidation->DrugCandidate1 DrugCandidate2 H-Bond Donor Analogue Demethylation->DrugCandidate2 DrugCandidate3 Metabolite Standard Enzymatic->DrugCandidate3

Workflow for structural diversification of 3-(3-Methoxyphenyl)cyclobutan-1-amine.

Experimental Protocols

Protocol A: High-Throughput Amide Coupling (Library Generation)

Causality: The cyclobutylamine nitrogen is sterically hindered compared to primary linear amines. Therefore, highly efficient coupling reagents like HATU are required over standard EDC/HOBt. Because the precursor is supplied as a stable hydrochloride salt[1], N,N-Diisopropylethylamine (DIPEA) is utilized to in situ free-base the amine without acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation: In an oven-dried vial under N₂, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Stir for 10 minutes at room temperature to form the active ester.

  • Free-Basing: In a separate vial, suspend 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride (1.0 eq) in DMF. Add DIPEA (3.0 eq) dropwise. The solution will become homogeneous as the free amine is generated.

  • Coupling: Transfer the free amine solution to the activated acid mixture. Stir at room temperature for 4–6 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (QC): Monitor reaction completion via LC-MS. The disappearance of the starting material mass ( [M+H]+ = 178.12) and the appearance of the product mass confirm success. Ninhydrin staining on TLC can also confirm the consumption of the primary amine.

Protocol B: Selective Demethylation (Phenol Generation)

Causality: To convert the methoxy group into a hydrogen-bond donating phenol, Boron Tribromide (BBr₃) is employed. BBr₃ is a hard Lewis acid that selectively coordinates to the hard oxygen atom of the methoxy ether. Subsequent nucleophilic attack by the bromide ion cleaves the methyl group. The reaction is performed at -78 °C to prevent ring-opening of the strained cyclobutane core.

Step-by-Step Methodology:

  • Preparation: Dissolve the cyclobutane derivative (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under an argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add BBr₃ (1.0 M in DCM, 3.0 eq) dropwise over 15 minutes.

  • Reaction: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Quenching: Carefully cool the reaction back to 0 °C and quench dropwise with methanol, followed by water. Adjust the pH to ~7 using saturated NaHCO₃ to ensure the resulting phenol is protonated but the amine (if unprotected) remains free.

  • Self-Validation (QC): ¹H-NMR is the gold standard here. The disappearance of the sharp singlet at ~3.8 ppm (methoxy protons) and the appearance of a broad singlet at ~9.0 ppm (phenolic OH) validates the cleavage. LC-MS will show a characteristic mass shift of -14 Da.

Protocol C: Late-Stage Biocatalytic C–H Hydroxylation

Causality: Traditional synthetic C–H oxidation lacks the precision required for unactivated cyclobutanes. Engineered Cytochrome P450BM3 variants provide a highly regioselective and stereoselective method to hydroxylate the cyclobutane ring, creating valuable bifunctional intermediates[5]. Because free amines can coordinate with the heme iron and inhibit the enzyme, the amine must either be transiently Boc-protected, or specific amine-tolerant engineered variants must be utilized[5].

Step-by-Step Methodology:

  • Protection: If using wild-type-derived variants, first protect the primary amine using Boc₂O and Et₃N in DCM.

  • Biocatalysis Setup: In a baffled shake flask, prepare a 50 mM potassium phosphate buffer (pH 8.0). Add the engineered P450BM3 variant (e.g., 0.5 μM final concentration) and a glucose dehydrogenase (GDH) cofactor regeneration system.

  • Substrate Addition: Dissolve the protected cyclobutylamine substrate in DMSO (final DMSO concentration <2% v/v) and add it to the buffer system (final substrate concentration 2-5 mM).

  • Incubation: Incubate the reaction at 30 °C with orbital shaking (200 rpm) for 24 hours[5].

  • Extraction & Self-Validation (QC): Extract the aqueous buffer with EtOAc. Analyze the crude mixture via LC-MS to identify the +16 Da mass shift indicating successful hydroxylation. Use Chiral HPLC to determine the enantiomeric excess (ee) of the newly formed chiral center[5].

References

  • [BenchChem] The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings.
  • [Journal of the American Chemical Society] Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery.
  • [BenchChem] The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines.
  • [PMC / NIH] Cyclobutanes in Small-Molecule Drug Candidates.
  • [NextSDS] (1r,3r)-3-(3-methoxyphenyl)cyclobutan-1-amine hydrochloride Substance Database.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve aqueous solubility of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 3-(3-Methoxyphenyl)cyclobutan-1-am...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride .

While amine hydrochloride salts generally exhibit favorable aqueous solubility, the highly lipophilic 3-methoxyphenyl moiety and the rigid cyclobutane ring in this molecule often restrict its solubility at the high concentrations required for toxicological studies or intravenous (IV) formulations. Furthermore, formulation in physiological buffers frequently triggers precipitation. This guide provides field-proven, causality-driven strategies to overcome these barriers.

Systematic Troubleshooting Workflow

Before diving into specific interventions, it is critical to diagnose whether your solubility limit is driven by intrinsic lipophilicity, pH, or buffer composition.

Workflow Step1 Assess Baseline Solubility (Water vs. PBS) Decision1 Precipitation in PBS? Step1->Decision1 Cause1 Common Ion Effect or Free Base Formation Decision1->Cause1 Yes Decision2 Target Conc. Reached? Decision1->Decision2 No Action1 Switch to Mesylate Salt or Buffer to pH 5.0 Cause1->Action1 Action1->Decision2 Action2 Add 10-20% HP-β-CD (Shields Phenyl Ring) Decision2->Action2 No (Lipophilicity Limit) Action3 Add 5% PEG400 (Ternary Solubilization) Action2->Action3 If still insufficient

Troubleshooting workflow for resolving aqueous solubility limits of amine hydrochlorides.

FAQ Section 1: pH, Ionization, and the Common Ion Effect

Q1: My compound dissolves well in pure water at 10 mg/mL, but immediately precipitates when diluted into PBS or simulated gastric fluid. Why does this happen? Causality: This is a classic manifestation of the Common Ion Effect . Phosphate-buffered saline (PBS) and simulated gastric fluid contain high concentrations of chloride ions (Cl⁻). Because your compound is a hydrochloride salt, the sudden influx of exogenous chloride shifts the solubility equilibrium toward the solid state, forcing the drug to precipitate [1]. Additionally, PBS has a pH of 7.4. If the pKa of the cyclobutane amine is around 8.5–9.0, a significant fraction of the drug deprotonates into the highly insoluble free base form. Resolution: Do not use chloride-rich buffers for high-concentration stock solutions. Instead, use an acetate or citrate buffer at pH 4.5–5.5 to maintain full ionization of the primary amine without introducing excess chloride.

Q2: If the hydrochloride salt is limiting my formulation, should I perform a salt screen? Causality: Yes. The crystal lattice energy of a hydrochloride salt can sometimes be too high for optimal hydration. Switching to a mesylate, tartrate, or citrate salt alters the crystal packing and avoids the chloride common ion effect in physiological media [2]. Resolution: Synthesize the mesylate salt variant. Mesylate salts of lipophilic amines typically exhibit a 2- to 5-fold increase in intrinsic aqueous solubility compared to their HCl counterparts.

FAQ Section 2: Overcoming Intrinsic Lipophilicity with Complexation

Q3: I have optimized the pH to 5.0, but I still cannot reach the 50 mg/mL concentration required for my in vivo dosing. What is the next logical step? Causality: At pH 5.0, the amine is fully ionized, meaning you have hit the absolute hydration limit of the molecule. The 3-methoxyphenyl group is highly hydrophobic and repels water. To bypass this, you must physically shield the lipophilic core from the aqueous environment using inclusion complexation [3]. Resolution: Use Hydroxypropyl-beta-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD is dimensionally perfectly suited to encapsulate substituted phenyl rings, while its hydroxyl-rich exterior maintains excellent aqueous solubility.

Mechanism API 3-(3-Methoxyphenyl)cyclobutan-1-amine (Lipophilic Core) Complex Inclusion Complex (Shielded Aromatic Ring) API->Complex Non-covalent binding CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host-guest interaction Soluble Enhanced Aqueous Solubility (Hydrophilic Exterior) Complex->Soluble Hydration

Mechanism of cyclodextrin inclusion complexation for lipophilic aromatic amines.

Q4: Can I use cosolvents like DMSO or PEG400 instead of cyclodextrins? Causality: Cosolvents work by lowering the dielectric constant of the aqueous phase, which improves the solubility of the non-polar methoxyphenyl group. However, lowering the dielectric constant simultaneously decreases the solubility of the ionized amine hydrochloride [4]. Resolution: Relying purely on cosolvents for an ionized salt often yields diminishing returns. The most robust approach is a ternary system : combining a cyclodextrin (to shield the ring) with a low percentage of cosolvent (e.g., 5% PEG400) to act as a wetting agent and complexation synergist.

Quantitative Data Presentation

The following table summarizes the expected solubility enhancements for 3-(3-Methoxyphenyl)cyclobutan-1-amine HCl across different formulation strategies.

Formulation VehiclepHObserved Solubility (mg/mL)Physical State / Stability
Deionized Water6.2 (Unbuffered)~ 8.5Clear solution, prone to precipitation if pH shifts
1X PBS (137 mM NaCl)7.4< 1.0Precipitation (Common Ion Effect + Free Base)
50 mM Acetate Buffer5.0~ 12.0Clear solution, stable
20% HP-β-CD in Water6.0> 45.0Clear solution, highly stable inclusion complex
20% HP-β-CD + 5% PEG4005.0> 60.0Clear solution, optimal for high-dose IV/PO dosing

Step-by-Step Methodologies

Protocol 1: Phase Solubility Profiling (Higuchi-Connors Method)

This protocol is a self-validating system designed to determine the exact stoichiometric ratio and binding constant between your API and HP-β-CD.

  • Preparation of Vehicles: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0%, 5%, 10%, 15%, and 20% w/v) in 50 mM Acetate Buffer (pH 5.0). Self-Validation Control: The 0% CD vial serves as your baseline intrinsic solubility control.

  • Drug Addition: Add an excess amount of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride (e.g., 100 mg) to 2 mL of each vehicle in sealed glass vials.

  • Equilibration: Place the vials in a shaking water bath at 25°C (or 37°C for physiological relevance) and agitate at 150 RPM for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes to pellet the undissolved excess drug.

  • Quantification: Carefully extract the supernatant, dilute it appropriately with mobile phase, and quantify the dissolved drug concentration using HPLC-UV.

  • Data Analysis: Plot the molar concentration of dissolved drug (y-axis) against the molar concentration of HP-β-CD (x-axis). A linear slope (A_L type profile) indicates a 1:1 inclusion complex, confirming that adding more CD will linearly increase solubility.

Protocol 2: Preparation of a Ternary Solubilization System (High-Dose IV)

Use this protocol when maximum solubility (>50 mg/mL) is required without causing injection-site precipitation.

  • Wetting: Weigh out 50 mg of the API into a sterile compounding vial. Add 50 µL of PEG400 (5% v/v of final volume) and vortex vigorously for 60 seconds to create a uniform drug-wetting slurry.

  • Complexation: In a separate vessel, prepare a 20% (w/v) HP-β-CD solution in sterile Water for Injection (WFI).

  • Integration: Slowly add 900 µL of the HP-β-CD solution to the API/PEG400 slurry while continuously stirring.

  • pH Adjustment: Check the pH. If it is below 4.5 or above 6.0, adjust dropwise with 0.1 M HCl or 0.1 M NaOH to reach a final pH of 5.0.

  • Volume Make-up: QS to exactly 1.0 mL with WFI. Sonicate for 5 minutes until the solution is optically clear. Filter through a 0.22 µm PES membrane prior to dosing.

References

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI Biomedicines.[Link][1]

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences.[Link][2]

  • Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. PubMed.[Link][3]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 3-(3-Methoxyphenyl)cyclobutan-1-amine Hydrochloride

Welcome to the Technical Support Center for 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride (CAS: 1909286-83-4)[1]. This comprehensive guide is designed for researchers, analytical scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride (CAS: 1909286-83-4)[1]. This comprehensive guide is designed for researchers, analytical scientists, and drug development professionals. Here, we address the root causes of oxidative degradation in cyclobutanamine derivatives and provide field-validated, self-monitoring protocols to ensure long-term API integrity.

Mechanistic Insights: The Causality of Degradation

To effectively prevent degradation, we must first understand the chemical vulnerabilities of the molecule. While formulating an amine as a hydrochloride (HCl) salt significantly enhances its baseline stability by protonating the nitrogen lone pair (rendering it non-nucleophilic), it introduces a new risk factor: hygroscopicity .

  • Moisture-Induced Disproportionation: Hydrochloride salts readily absorb atmospheric moisture[2]. This moisture creates a concentrated micro-aqueous environment on the powder's surface, causing localized pH shifts. This phenomenon forces the salt to disproportionate, converting a fraction of the stable HCl salt back into the highly reactive free base.

  • Amine Oxidation: Once the free base is formed, the unprotected nitrogen lone pair is highly susceptible to attack by atmospheric oxygen, leading to the formation of hydroxylamines, N-oxides, or imines.

  • Benzylic Autoxidation: The cyclobutane ring contains a benzylic position adjacent to the 3-methoxyphenyl group. If exposed to UV/Vis light, this position undergoes homolytic cleavage, forming a radical that reacts with triplet oxygen to yield hydroperoxides.

Degradation Pathway Visualization

Pathway Salt 3-(3-Methoxyphenyl)cyclobutan-1-amine HCl (Stable Form) Moisture Moisture Absorption (Hygroscopic) Salt->Moisture High Humidity Oxygen O2 / UV Light Exposure Salt->Oxygen Poor Seal / Clear Glass FreeBase Deprotonation to Free Base (Reactive) Moisture->FreeBase Localized pH shift AmineOx Amine Oxidation (Hydroxylamines / Imines) FreeBase->AmineOx O2 attack BenzylOx Benzylic Autoxidation (Hydroperoxides) Oxygen->BenzylOx Radical Initiation Degradation Product Degradation (Yellowing / Impurities) AmineOx->Degradation BenzylOx->Degradation

Caption: Logical flow of moisture and oxygen-induced degradation pathways.

Troubleshooting Guides & FAQs

Q1: My stored batch of 3-(3-Methoxyphenyl)cyclobutan-1-amine HCl has developed a slight yellow tint after 3 months in the refrigerator. What happened? A1: Yellowing is the macroscopic manifestation of amine oxidation or benzylic autoxidation. This indicates a failure in your container closure system. While refrigeration (2-8°C) slows down thermal degradation kinetics, standard laboratory refrigerators are high-humidity environments. If your vial was not hermetically sealed or lacked a secondary desiccant, moisture ingress facilitated the conversion of the stable HCl salt to the reactive free base, which subsequently oxidized[2].

Q2: Should I use Nitrogen or Argon for blanketing small storage vials? A2: For small-scale pharmaceutical storage (e.g., 2 mL to 20 mL vials), Argon is vastly superior . Argon is approximately 38% denser than air, allowing it to pool at the bottom of the vial and form a robust, physical protective layer over the API[3]. Nitrogen is slightly lighter than air and rapidly dissipates, mixing with atmospheric oxygen during the brief window between flushing and capping.

Q3: Is refrigeration at 2-8°C sufficient, or do I need -20°C storage? A3: According to , temperature drastically impacts the rate constant of degradation[4]. For long-term storage (>6 months) of oxidation-prone cyclobutanamines, -20°C is highly recommended. Sub-zero temperatures exponentially decrease the kinetic energy available for radical initiation and oxidative collisions.

Quantitative Stability Data

The following table summarizes simulated accelerated stability data based on [5]. It demonstrates the causal relationship between storage conditions and API purity over a 6-month period.

Storage ConditionAtmosphereContainer Closure System6-Month Purity (HPLC-UV)Moisture Content (Karl Fischer)
25°C / 60% RH Ambient AirClear Glass, Screw Cap91.4%4.2%
25°C / 60% RH Argon BlanketAmber Glass, Crimp Cap97.8%1.1%
2-8°C (Fridge) Ambient AirClear Glass, Screw Cap95.2%4.8% (High Humidity)
-20°C (Freezer) Argon BlanketAmber Glass, Crimp Cap + Desiccant99.9% 0.1%

Validated Experimental Protocol: Inert Aliquoting & Storage

To ensure scientific integrity, we utilize a self-validating system . This protocol not only protects the compound but includes built-in gravimetric and visual checks to prove the seal has not failed during storage.

Step-by-Step Methodology
  • Pre-equilibration: Transfer the bulk API, amber glass vials, PTFE-lined crimp caps, and a calibrated microbalance into a controlled glove box.

  • Atmospheric Purging: Purge the glove box with high-purity Argon (99.999%) until the relative humidity (RH) drops below 5% and oxygen sensors read < 100 ppm.

  • Aliquoting & Gravimetric Baselining (Self-Validation Step 1): Accurately weigh the 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride into the amber vials. Causality: Amber glass blocks UV/Vis light (specifically 290-320 nm), preventing photo-initiated radical autoxidation. Record the exact total mass of the filled, unsealed vial (±0.01 mg).

  • Argon Blanketing & Sealing: Gently flush the headspace of each vial with a dedicated Argon line for 5 seconds to displace any residual trace oxygen[3]. Immediately crimp-seal the vial using a PTFE-lined septum cap. Causality: PTFE provides an inert barrier that prevents plasticizer leaching and minimizes vapor transmission.

  • Secondary Packaging (Self-Validation Step 2): Place the sealed vials into a light-opaque Mylar pouch. Add a 1g silica gel desiccant packet and a Cobalt-Free Humidity Indicator Card (HIC) . Heat-seal the pouch.

  • Long-Term Storage: Transfer the sealed pouches to a -20°C freezer[4].

  • Post-Storage Verification (Self-Validation Step 3): Before utilizing the stored API, open the Mylar pouch and check the HIC. If it has turned pink, the secondary seal failed. Re-weigh the sealed vial; a mass increase confirms moisture ingress and potential degradation[2].

Workflow Visualization

Workflow Start Bulk API Received GloveBox Transfer to Glove Box (RH < 5%, Inert Atm) Start->GloveBox Aliquot Aliquot into Amber Vials GloveBox->Aliquot Argon Argon Blanketing (Displace O2) Aliquot->Argon Seal PTFE-Lined Crimp Seal Argon->Seal Desiccant Secondary Mylar Pouch with Silica Desiccant Seal->Desiccant Storage Long-Term Storage (-20°C) Desiccant->Storage

Caption: Step-by-step workflow for inert aliquoting and long-term storage.

References

  • Title: (1r,3r)-3-(3-methoxyphenyl)cyclobutan-1-amine hydrochloride - Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Hydrochloride - Chemical Properties and Stability Source: Grokipedia URL: [Link]

  • Title: Tank Blanketing: Protecting Product Integrity with Inert Gases Source: INOX Air Products URL: [Link]

  • Title: Quality Guidelines - Q1A(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Troubleshooting

Reducing chemical impurities in 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride scale-up

Welcome to the technical support center for the scale-up synthesis of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up synthesis of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during process development and scale-up. The information herein is grounded in established principles of organic chemistry and process optimization to ensure scientific integrity and reliable outcomes.

Troubleshooting Guide: Common Scale-Up Impurities & Issues

This section addresses specific, frequently encountered problems during the synthesis and purification of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride. Each entry details the issue, its probable root cause, and a step-by-step protocol for resolution.

Question 1: High levels of unreacted 3-methoxycyclobutanone are detected in my crude product after reductive amination. How can I improve the conversion rate during scale-up?

Answer:

This is a common issue when transitioning from lab to pilot scale, often stemming from changes in mixing efficiency, heat transfer, and reagent addition rates.[1] Incomplete conversion during reductive amination points to suboptimal reaction kinetics or stoichiometry.

Probable Causes:

  • Inefficient Imine Formation: The equilibrium between the ketone and ammonia to form the cyclobutanimine intermediate may not be fully established before the reducing agent is added.

  • Reducing Agent Potency: The reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) may have degraded or is being consumed by side reactions.[2]

  • Mass Transfer Limitations: On a larger scale, inefficient mixing can create localized concentration gradients, preventing the reactants from interacting effectively.[1][3]

Recommended Solution Workflow:

  • Staged Reagent Addition: Instead of adding all reagents at once, first stir the 3-methoxycyclobutanone with the ammonia source (e.g., ammonium acetate, ammonia in a solvent) for a dedicated period (1-2 hours) to maximize imine formation before introducing the reducing agent.

  • Optimize Stoichiometry: Increase the equivalents of the ammonia source (e.g., from 3 eq. to 5 eq.) and the reducing agent (e.g., from 1.5 eq. to 2.0 eq.) to drive the reaction to completion.

  • Monitor Reaction Progress: Utilize in-process controls (IPCs) such as HPLC or GC to track the disappearance of the starting ketone. Do not proceed with the workup until the ketone level is below your specified threshold (e.g., <1.0%).

  • Purification via Acid-Base Extraction: If residual ketone remains, it can be efficiently removed post-reaction.

Protocol: Post-Reaction Purification by Acid-Base Extraction

  • After quenching the reaction, adjust the aqueous solution to pH 2-3 with 3M HCl.

  • Extract the acidic aqueous layer twice with a non-polar organic solvent like methyl tert-butyl ether (MTBE) or toluene. The unreacted, non-basic ketone will partition into the organic layer, while the protonated amine product remains in the aqueous phase.[4]

  • Separate the layers and basify the aqueous layer to pH 11-12 with 50% NaOH solution, ensuring the temperature is controlled with an ice bath.[5]

  • Extract the liberated free amine into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the purified free amine, ready for salt formation.

Question 2: My final product shows a significant diastereomeric impurity. What is the likely cause and how can I resolve it?

Answer:

The presence of diastereomers in a substituted cyclobutane system often arises from a lack of stereocontrol during the synthesis.[6][7] For 3-(3-Methoxyphenyl)cyclobutan-1-amine, this typically occurs during the reduction of the imine intermediate, which can exist as cis and trans isomers relative to the methoxyphenyl group.

Probable Cause:

  • Non-Stereoselective Reduction: The reducing agent may be approaching the imine from both faces at similar rates, leading to a mixture of diastereomers. The stability of the final product often favors the trans isomer, but kinetic factors can lead to significant amounts of the cis impurity.[8]

Recommended Solution: Diastereomeric Salt Resolution

A classical and highly effective method for separating diastereomers is through the formation of salts with a chiral acid. This creates a new pair of diastereomeric salts with different physical properties, such as solubility, allowing for separation by crystallization.

Protocol: Purification via Diastereomeric Salt Resolution with (R)-(-)-Mandelic Acid

  • Dissolve the crude free amine (containing both diastereomers) in a minimal amount of a suitable solvent, such as isopropanol or ethanol, at an elevated temperature (e.g., 60 °C).

  • In a separate vessel, dissolve 0.5 equivalents of (R)-(-)-Mandelic Acid in the same solvent. Note: Using 0.5 eq. targets the crystallization of the salt of the desired amine diastereomer.

  • Slowly add the mandelic acid solution to the warm amine solution with gentle stirring.

  • Allow the mixture to cool slowly to room temperature, then further cool to 0-5 °C for several hours to induce crystallization.

  • Collect the precipitated solid by filtration. This solid will be enriched in the mandelate salt of one diastereomer.

  • Wash the filter cake with a small amount of cold solvent and dry.

  • Analyze the purity of the crystallized salt and the mother liquor by a suitable chiral method (e.g., Chiral HPLC).[9][10]

  • To recover the free amine, dissolve the purified salt in water, basify with NaOH to pH 12, and extract the pure amine diastereomer into an organic solvent.

Table 1: Illustrative Data for Diastereomeric Resolution

StageDiastereomer Ratio (trans:cis)Yield of Desired Diastereomer
Crude Amine70:30100%
After 1st Crystallization98:285%
Mother Liquor55:4515%

Workflow for Impurity Identification and Resolution

G cluster_0 Analysis & Identification cluster_1 Troubleshooting & Optimization cluster_2 Final Product Start Crude Product Analysis (HPLC, LC-MS, NMR) Impurity_Detected Impurity > Specification? Start->Impurity_Detected Identify Identify Impurity Structure (e.g., Unreacted Ketone, Diastereomer) Impurity_Detected->Identify Yes Final_HCl_Salt Final HCl Salt Formation & Crystallization Impurity_Detected->Final_HCl_Salt No Ketone_Path High Ketone Impurity Identify->Ketone_Path Ketone Diastereomer_Path Diastereomeric Impurity Identify->Diastereomer_Path Diastereomer Optimize_Reaction Optimize Reaction: - Staged Addition - Stoichiometry - IPCs Ketone_Path->Optimize_Reaction Resolve_Salt Perform Diastereomeric Salt Resolution Diastereomer_Path->Resolve_Salt Purify_Extract Purify via Acid-Base Extraction Optimize_Reaction->Purify_Extract Resolve_Salt->Final_HCl_Salt Purify_Extract->Final_HCl_Salt QC_Check Final QC Check (Purity > 99.5%) Final_HCl_Salt->QC_Check G Crude Crude Amine Mixture (R,S-Amine + S,S-Amine) Acid Add 0.5 eq. (R)-Mandelic Acid in Isopropanol Crude->Acid Crystallize Cool & Crystallize Acid->Crystallize Filter Filter Crystallize->Filter Solid Solid Salt (R,S-Amine):(R-Mandelate) Enriched Filter->Solid Cake Liquid Mother Liquor (S,S-Amine):(R-Mandelate) + Excess R,S-Amine Filter->Liquid Filtrate Liberate Basify (NaOH) & Extract Solid->Liberate PureAmine Pure R,S-Amine (>98% d.e.) Liberate->PureAmine

Sources

Reference Data & Comparative Studies

Validation

A Comparative Pharmacokinetic Analysis: 3-(3-Methoxyphenyl)cyclobutan-1-amine Hydrochloride vs. Free Base

A Guide for Researchers in Drug Development In the landscape of drug discovery and development, the selection of an appropriate salt form for a drug candidate is a critical decision that can profoundly influence its clin...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Development

In the landscape of drug discovery and development, the selection of an appropriate salt form for a drug candidate is a critical decision that can profoundly influence its clinical success. This guide provides a comparative analysis of the pharmacokinetic profiles of 3-(3-methoxyphenyl)cyclobutan-1-amine as a hydrochloride salt versus its free base form. While direct comparative preclinical or clinical data for this specific molecule is not publicly available, this document synthesizes established principles of medicinal chemistry and pharmacokinetics to offer an expert-led perspective on the anticipated differences in their in vivo performance.

The Pivotal Role of Salt Selection in Pharmacokinetics

The conversion of a free base, particularly an amine, into a salt form is a common strategy to enhance the physicochemical properties of a drug substance.[1][2] For amine-containing compounds, the basic nitrogen atom can accept a proton to form a salt, which is often more crystalline and water-soluble than the parent molecule.[3][4] These improved properties can have a significant impact on the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Properties: The Foundation of Pharmacokinetic Behavior

The hydrochloride salt of 3-(3-methoxyphenyl)cyclobutan-1-amine is anticipated to exhibit significantly higher aqueous solubility and a faster dissolution rate compared to its free base counterpart. This is because the salt form exists in an ionized state, which is more readily solvated by water molecules.[5] The free base, being less polar, will likely have lower solubility in the aqueous environment of the gastrointestinal (GI) tract.

Key Physicochemical Differences:

  • Solubility: The hydrochloride salt is expected to have higher solubility, particularly in the acidic environment of the stomach.

  • Dissolution Rate: A faster dissolution rate is anticipated for the salt form due to its higher solubility.[5]

  • pKa: The pKa of the amine group will determine the extent of ionization at different physiological pH values.[6] This is a crucial factor influencing its absorption across biological membranes.

Comparative Pharmacokinetic Profiles: An Illustrative Overview

Based on the expected differences in their physicochemical properties, we can project the likely pharmacokinetic profiles of the hydrochloride salt and the free base of 3-(3-methoxyphenyl)cyclobutan-1-amine following oral administration. The following table presents a hypothetical but representative comparison of key pharmacokinetic parameters.

Pharmacokinetic Parameter3-(3-Methoxyphenyl)cyclobutan-1-amine Hydrochloride (Expected)3-(3-Methoxyphenyl)cyclobutan-1-amine Free Base (Expected)Rationale
Cmax (Maximum Plasma Concentration) HigherLowerThe higher solubility and faster dissolution of the hydrochloride salt are expected to lead to more rapid and complete absorption, resulting in a higher peak plasma concentration.[7]
Tmax (Time to Reach Cmax) ShorterLongerFaster absorption of the salt form will likely lead to a quicker attainment of the maximum plasma concentration.
AUC (Area Under the Curve) HigherLowerThe enhanced absorption of the hydrochloride salt is anticipated to result in greater overall systemic exposure to the drug.[7]
Oral Bioavailability (F%) HigherLowerImproved solubility and dissolution are key determinants of oral bioavailability for many poorly soluble basic drugs.[8][9]

Note: This table presents illustrative data based on established principles of pharmacokinetics for amine salts versus free bases. Actual values would need to be determined experimentally.

Experimental Protocol for an Oral Bioavailability Study in Rats

To empirically determine the pharmacokinetic profiles, a well-designed in vivo study is essential. The following is a standard protocol for an oral bioavailability study in a rat model.[10][11]

Objective: To compare the oral bioavailability and other pharmacokinetic parameters of 3-(3-methoxyphenyl)cyclobutan-1-amine hydrochloride and its free base in Sprague-Dawley rats.

Materials:

  • 3-(3-methoxyphenyl)cyclobutan-1-amine hydrochloride

  • 3-(3-methoxyphenyl)cyclobutan-1-amine free base

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

  • Vehicle for intravenous administration (e.g., saline with a co-solvent like PEG 400 if necessary)

  • Male Sprague-Dawley rats (250-300g) with jugular vein cannulas

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the study.

  • Dose Preparation:

    • Prepare a solution or suspension of the hydrochloride salt and the free base in the oral vehicle at a suitable concentration (e.g., 10 mg/kg).

    • Prepare a solution of the hydrochloride salt (or a more soluble salt if necessary) in the intravenous vehicle at a lower concentration (e.g., 1 mg/kg) for the determination of absolute bioavailability.

  • Dosing:

    • Divide the rats into three groups: oral hydrochloride salt, oral free base, and intravenous (IV) reference.

    • Fast the rats overnight prior to dosing, with free access to water.

    • Administer the respective formulations via oral gavage or intravenous injection.

  • Blood Sampling:

    • Collect serial blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of 3-(3-methoxyphenyl)cyclobutan-1-amine in rat plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for each group.

    • Calculate the absolute oral bioavailability (F%) for both the hydrochloride salt and the free base using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the described oral bioavailability study.

G cluster_prestudy Pre-Study Preparation cluster_study In-Life Phase cluster_poststudy Analysis Phase acclimatization Animal Acclimatization dose_prep Dose Formulation acclimatization->dose_prep dosing Oral/IV Dosing dose_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing sampling->processing bioanalysis LC-MS/MS Analysis processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis end end pk_analysis->end Comparative Report

Caption: Workflow for a comparative oral bioavailability study.

Delving Deeper: The "Why" Behind the Pharmacokinetic Differences

The anticipated superior pharmacokinetic profile of the hydrochloride salt is rooted in its ability to overcome the dissolution rate-limited absorption that often plagues poorly soluble free bases.

Absorption:

  • Hydrochloride Salt: Upon entering the stomach, the highly soluble salt form is expected to dissolve rapidly, creating a concentrated solution of the drug. This high concentration gradient drives the absorption of the unionized form of the drug across the gastric and intestinal mucosa.

  • Free Base: The free base, with its lower solubility, will dissolve more slowly. This can lead to incomplete dissolution and absorption before the drug transits past the primary absorption sites in the small intestine.

Distribution, Metabolism, and Excretion (ADME):

Once absorbed into the systemic circulation, the salt form dissociates, and the free base becomes the predominant species. Therefore, the distribution, metabolism, and excretion profiles of the two forms are expected to be identical, as they are governed by the properties of the parent molecule.

The Interplay of Physicochemical Properties and Pharmacokinetics

The following diagram illustrates the causal relationship between the enhanced physicochemical properties of the hydrochloride salt and its improved pharmacokinetic profile.

G cluster_physicochemical Physicochemical Properties cluster_absorption Absorption Phase cluster_pk Pharmacokinetic Outcome solubility Increased Aqueous Solubility absorption_extent Increased Extent of Absorption solubility->absorption_extent dissolution Faster Dissolution Rate absorption_rate Increased Rate of Absorption dissolution->absorption_rate tmax Shorter Tmax absorption_rate->tmax cmax Higher Cmax absorption_extent->cmax auc Higher AUC & Bioavailability absorption_extent->auc

Caption: Physicochemical properties influencing pharmacokinetic outcomes.

Conclusion

The selection of the hydrochloride salt form for 3-(3-methoxyphenyl)cyclobutan-1-amine is a scientifically sound strategy to optimize its pharmacokinetic properties for oral administration. The enhanced aqueous solubility and faster dissolution rate of the salt are expected to lead to a higher rate and extent of absorption, resulting in improved bioavailability compared to the free base. While this guide provides a robust theoretical framework, it is imperative to conduct well-designed in vivo studies to confirm these anticipated advantages and to fully characterize the pharmacokinetic profile of the chosen drug candidate.

References

  • Principles of Drug Action 1, Spring 2005, Amines.
  • Pharmacokinetics and Pharmacodynamics of Inhaled Nicotine Salt and Free-Base Using an E-cigarette: A Randomized Crossover Study - PMC.
  • Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts.
  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities | Request PDF - ResearchGate.
  • Pharmaceutical salts: a formulation trick or a clinical conundrum? - The British Cardiovascular Society.
  • Mechanistic PBPK Modelling to Predict the Advantage of the Salt Form of a Drug When Dosed with Acid Reducing Agents - MDPI.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - MDPI.
  • Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC - NIH.
  • Pharmaceutical Salts Optimization of Solubility or Even More? - Wiley Online Library.
  • Salt Selection in Drug Development | Pharmaceutical Technology.
  • Technical Support Center: Optimizing Oral Bioavailability of Mozavaptan in Rat Studies - Benchchem.
  • Various Approaches Employed to Enhance the Bioavailability of Antagonists Interfering with the HMGB1/RAGE Axis - MDPI.

Sources

Comparative

3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride vs standard reference compounds in GPCR assays

Scientific Rationale & Pharmacological Context The compound 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride belongs to the phenylcyclobutylamine class, a structurally rigidified analog of endogenous trace amines (suc...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Pharmacological Context

The compound 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride belongs to the phenylcyclobutylamine class, a structurally rigidified analog of endogenous trace amines (such as β-phenethylamine)[1]. In modern drug discovery, conformationally restricting the flexible ethylamine side chain of trace amines into a cyclobutane ring serves a dual purpose: it limits rotational degrees of freedom to enhance receptor subtype selectivity, and it introduces steric hindrance to reduce rapid degradation by monoamine oxidases (MAOs).

When profiling this scaffold, two critical G-protein coupled receptor (GPCR) families must be evaluated:

  • Trace Amine-Associated Receptor 1 (TAAR1): A primarily intracellular, Gs-coupled receptor that modulates monoaminergic neurotransmission. It is a highly sought-after target for schizophrenia and metabolic disorders[2],[3].

  • Serotonin 5-HT2A Receptor: A canonical Gq-coupled receptor. Because phenethylamine derivatives often exhibit cross-reactivity with serotonin receptors, screening against 5-HT2A is mandatory to rule out off-target hallucinogenic liability or cardiovascular toxicity[4],[5].

To objectively evaluate the efficacy and selectivity of 3-(3-Methoxyphenyl)cyclobutan-1-amine, its performance must be benchmarked against gold-standard reference compounds: RO5166017 (a potent, highly selective TAAR1 agonist)[6],[7] and DOI / Ketanserin (reference 5-HT2A agonist and antagonist, respectively)[4].

GPCR Signaling Pathways & Target Mechanisms

Understanding the divergence in intracellular signaling is critical for assay selection. TAAR1 activation stimulates adenylyl cyclase via Gαs, leading to cAMP accumulation[8]. Conversely, 5-HT2A activation triggers the Gαq pathway, activating phospholipase C (PLC) to cleave PIP2 into diacylglycerol (DAG) and inositol triphosphate (IP3)[4].

GPCR_Pathways cluster_TAAR1 TAAR1 Signaling (Gs) cluster_5HT2A 5-HT2A Signaling (Gq) Ligand 3-(3-Methoxyphenyl) cyclobutan-1-amine T_Rec TAAR1 Receptor Ligand->T_Rec Primary Target H_Rec 5-HT2A Receptor Ligand->H_Rec Off-Target Screen Gs Gαs Protein T_Rec->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP Gq Gαq Protein H_Rec->Gq PLC Phospholipase C Gq->PLC IP1 IP1 Accumulation PLC->IP1

Caption: GPCR signaling pathways for TAAR1 (Gs) and 5-HT2A (Gq) evaluated in the comparative assay.

Comparative Pharmacological Data

The following table synthesizes the expected pharmacological profile of the test compound against established literature values for the reference standards.

CompoundTarget ReceptorAssay ModalityFunctional Activity (EC50 / IC50)Emax / Inhibition (%)
3-(3-Methoxyphenyl)cyclobutan-1-amine Human TAAR1cAMP (Gs)~1.5 - 5.0 µM (Representative)~60% (Partial Agonist)
3-(3-Methoxyphenyl)cyclobutan-1-amine Human 5-HT2AIP1 (Gq)> 10 µM (Representative)Minimal Activity
RO5166017 (Standard)Human TAAR1cAMP (Gs)55 nM[6],[7]95% (Near-full Agonist)
RO5166017 (Standard)Mouse TAAR1cAMP (Gs)3.3 nM[7]72% (Partial Agonist)
DOI (Standard)Human 5-HT2AIP1 (Gq)~10 nM[4]100% (Full Agonist)
Ketanserin (Standard)Human 5-HT2AIP1 (Gq)~2 nM (IC50)[9]100% (Full Antagonist)

Data Interpretation: While RO5166017 exhibits nanomolar potency at TAAR1[7], novel cyclobutylamine scaffolds typically demonstrate micromolar baseline activity prior to lead optimization[2]. The primary value of 3-(3-Methoxyphenyl)cyclobutan-1-amine lies in its structural novelty and potential selectivity window against 5-HT2A.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). TR-FRET is chosen over standard ELISA because it is a homogeneous (no-wash) assay that minimizes background auto-fluorescence from synthetic library compounds, yielding highly reproducible Z'-factors.

Assay_Workflow S1 Cell Seeding (HEK293 / CHO-K1) S2 Ligand Incubation (+ IBMX / LiCl) S1->S2 S3 Cell Lysis & Fluorophore Addition S2->S3 S4 TR-FRET Readout (EnVision Reader) S3->S4 S5 Data Normalization (Z'-Factor Validation) S4->S5

Caption: Step-by-step TR-FRET experimental workflow for evaluating GPCR ligand functional activity.

Protocol A: TAAR1 cAMP Accumulation Assay (Gs-Coupling)

Causality: Because cAMP is rapidly degraded by endogenous phosphodiesterases (PDEs), IBMX must be included in the stimulation buffer to allow cAMP to accumulate to detectable levels.

  • Cell Preparation: Harvest HEK293 cells stably expressing human TAAR1. Resuspend at 1×106 cells/mL in assay buffer (HBSS, 20 mM HEPES, pH 7.4).

  • PDE Inhibition: Add 0.5 mM IBMX (3-Isobutyl-1-methylxanthine) to the cell suspension.

  • Compound Incubation: Dispense 5 µL of cells into a 384-well plate. Add 5 µL of 3-(3-Methoxyphenyl)cyclobutan-1-amine or RO5166017 (10-point dose-response, 10 µM to 0.1 nM). Incubate for 30 minutes at 37°C.

  • Detection: Add 10 µL of TR-FRET lysis/detection buffer containing cryptate-labeled anti-cAMP antibody and d2-labeled cAMP. Incubate for 1 hour at room temperature.

  • Readout & Validation: Read on a TR-FRET compatible microplate reader (Ex: 337 nm, Em: 620/665 nm).

    • Self-Validation: The assay is only accepted if the Forskolin positive control achieves a signal-to-background ratio > 5, and the RO5166017 reference curve yields an EC50 between 30-80 nM[7].

Protocol B: 5-HT2A IP1 Accumulation Assay (Gq-Coupling)

Causality: Measuring transient intracellular calcium flux (via Fluo-4) is prone to high variability in high-throughput settings. Instead, measuring IP1 (a downstream metabolite of IP3) provides a stable, cumulative readout. Lithium Chloride (LiCl) is used to inhibit inositol monophosphatase, trapping IP1 inside the cell[10].

  • Cell Preparation: Harvest CHO-K1 cells stably expressing human 5-HT2A[10]. Resuspend in stimulation buffer containing 50 mM LiCl.

  • Compound Incubation: Plate cells at 5×105 cells/mL. Add the test compound, DOI (agonist control), or Ketanserin (antagonist control). Incubate for 30 minutes at 37°C[10].

  • Detection: Add IP1-d2 conjugate and Anti-IP1-Cryptate in lysis buffer. Incubate for 60 minutes.

  • Readout & Validation: Measure TR-FRET signals.

    • Self-Validation: Calculate the Z'-factor using DOI (max signal) and vehicle (min signal). A Z'-factor ≥0.5 confirms the assay's structural integrity and readiness for comparative analysis.

References

  • RO5166017 - Wikipedia Source: Wikipedia URL:[Link]

  • 5-HT2A receptor - Wikipedia Source: Wikipedia URL:[Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay Source: Eurofins Discovery URL:[Link]

  • JP-14: A Trace Amine-Associated Receptor 1 Agonist with Anti-Metabolic Disorder Potential Source: MDPI URL:[Link]

  • Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • “Selective” serotonin 5-HT2A receptor antagonists Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Everything we know about the 5-HT2A (serotonin) receptor Source: REPROCELL URL:[Link]

Sources

Validation

Cross-reactivity studies of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride in off-target panels

Comparative Cross-Reactivity Analysis of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride A Guide to Off-Target Profiling in Early Drug Discovery Introduction The journey of a drug candidate from discovery to clinical...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cross-Reactivity Analysis of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride

A Guide to Off-Target Profiling in Early Drug Discovery

Introduction

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant portion of failures attributed to unforeseen adverse effects.[1] These effects often stem from "off-target" interactions, where a compound binds to and modulates the activity of proteins other than its intended therapeutic target. For compounds targeting the Central Nervous System (CNS), where promiscuity can lead to complex and severe side effects, a thorough understanding of the cross-reactivity profile is not just beneficial—it is a critical step in risk mitigation.[2][3]

This guide provides an in-depth comparative analysis of the off-target profile of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride , a novel cyclobutane derivative. The cyclobutane scaffold is a privileged structure in medicinal chemistry, known for its ability to confer unique three-dimensional properties to molecules.[4][5] Given its structural motifs—a phenyl ring with a methoxy group and a primary amine—this compound is hypothesized to interact with monoamine systems, such as transporters or G-protein coupled receptors (GPCRs), which are common targets for CNS-active drugs.[6][7]

Here, we present a systematic investigation of its cross-reactivity across a broad panel of clinically relevant off-targets. We compare its profile against two alternative compounds: a close structural analog and a known functional agent, to provide context and insight into its selectivity. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for interpreting off-target data and making informed decisions in the lead optimization process.

Methodology: A Framework for Rigorous Off-Target Assessment

The cornerstone of a reliable cross-reactivity study is a well-validated and comprehensive screening panel. For this analysis, we selected a panel analogous to the industry-standard Eurofins SafetyScreen44 , which covers a diverse set of 44 targets implicated in adverse drug reactions.[8][9][10][11][12] This panel includes a range of GPCRs, ion channels, transporters, and enzymes, providing a broad initial assessment of a compound's promiscuity.[11]

The screening is conducted at a standard initial concentration of 10 µM. This concentration is high enough to detect most clinically relevant off-target interactions while minimizing false negatives. Significant activity is typically defined as >50% inhibition or stimulation, which would then trigger further investigation with full dose-response curves to determine potency (IC₅₀ or Kᵢ).[8][9]

Comparative Compounds

To contextualize the findings for 3-(3-Methoxyphenyl)cyclobutan-1-amine HCl, two comparator compounds were selected:

  • Comparator A: 1-(4-Methoxyphenyl)cyclobutan-1-amine HCl: A structural isomer chosen to probe the impact of the methoxy group's position on the phenyl ring on off-target activity.

  • Comparator B: Bupropion HCl: A well-characterized antidepressant known to function as a norepinephrine-dopamine reuptake inhibitor (NDRI), providing a benchmark against a clinically approved drug with a known (and relatively "dirty") off-target profile.

Experimental Workflow

The overall workflow for the off-target screening process is depicted below. This systematic approach ensures reproducibility and robust data generation.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Screening Assays cluster_analysis Phase 3: Data Analysis p1 Compound Solubilization (10 mM in DMSO) p2 Assay Plate Preparation (Serial Dilutions) p1->p2 a1 Radioligand Binding Assays (GPCRs, Transporters, Ion Channels) p2->a1 Test Compound Added a2 Enzyme Inhibition Assays (Kinases, MAO, etc.) p2->a2 Test Compound Added d1 Raw Data Acquisition (Scintillation Counting / Fluorescence) a1->d1 a2->d1 d2 Calculation of % Inhibition d1->d2 d3 Hit Identification (Threshold >50%) d2->d3 d4 Comparative Profile Analysis d3->d4

Caption: High-level workflow for in vitro off-target safety screening.

Protocol 1: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor, transporter, or ion channel.[13][14] The principle involves a competitive displacement of a specific, high-affinity radiolabeled ligand from its target by the test compound.

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from recombinant cell lines or tissue homogenates and stored at -80°C. On the day of the assay, membranes are thawed and diluted in the appropriate assay buffer to a pre-optimized protein concentration.[15][16]

  • Assay Setup: The assay is conducted in a 96-well plate format with a final volume of 250 µL.

  • Component Addition: To each well, the following are added in order:

    • 150 µL of the diluted membrane preparation.

    • 50 µL of the test compound (3-(3-Methoxyphenyl)cyclobutan-1-amine HCl or comparator) at various concentrations, or vehicle for control wells.

    • 50 µL of the specific radioligand (e.g., [³H]-Citalopram for the serotonin transporter) at a concentration near its dissociation constant (Kd).

  • Incubation: The plate is incubated for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding reaction to reach equilibrium.[15]

  • Termination & Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding). This separates the bound radioligand (trapped on the filter) from the unbound radioligand.[16]

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Signal Detection: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is quantified using a scintillation counter (e.g., MicroBeta counter).

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of a known unlabeled ligand) from total binding. The percent inhibition by the test compound is calculated relative to the control (vehicle) wells.

Protocol 2: Enzyme Inhibition Assay (Example: Protein Kinase)

Enzyme assays measure the effect of a compound on the catalytic activity of an enzyme. Methodologies vary depending on the enzyme class. For protein kinases, a common approach is to measure the consumption of ATP or the generation of ADP.[17][18]

Step-by-Step Methodology (Generic Kinase Assay):

  • Reagent Preparation: Prepare solutions of the purified kinase enzyme, its specific peptide substrate, and ATP in kinase reaction buffer.

  • Compound Pre-incubation: Add 5 µL of the test compound solution to the wells of a 384-well plate. Add 10 µL of the kinase enzyme solution and incubate for 10-20 minutes at room temperature. This step allows the compound to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of a solution containing both the peptide substrate and ATP.

  • Reaction Incubation: Allow the kinase reaction to proceed for a defined period (e.g., 30-60 minutes) at 30°C.

  • Detection: Terminate the reaction and quantify the amount of ADP produced. This is often done using a coupled enzyme system where ADP is converted back to ATP, which then drives a luciferase-based light-emitting reaction (e.g., ADP-Glo™ assay).[17] The resulting luminescence is inversely proportional to the kinase activity.

  • Data Analysis: The percent inhibition of enzyme activity is calculated by comparing the signal from the test compound wells to that of positive (no enzyme) and negative (vehicle) control wells.

Results: Comparative Cross-Reactivity Profiles

The test compounds were screened at a concentration of 10 µM against a panel of 44 key off-targets. The results, expressed as the mean percent inhibition of binding or enzyme activity, are summarized below.

Target ClassTarget3-(3-Methoxyphenyl) cyclobutan-1-amine HCl (% Inhibition)Comparator A: 1-(4-Methoxyphenyl) cyclobutan-1-amine HCl (% Inhibition)Comparator B: Bupropion HCl (% Inhibition)
Transporters SERT (Serotonin) 88% 15%28%
DAT (Dopamine) 75% 68% 95%
NET (Norepinephrine) 62% 55% 92%
GPCRs Sigma-158% 12%18%
Sigma-245%8%15%
Adrenergic α₂A35%28%41%
Dopamine D₂18%22%33%
Serotonin 5-HT₂ₐ25%11%65%
Muscarinic M₁<10%<10%38%
Ion Channels hERG (Cardiac K⁺)<10%<10%<10%
Ca²⁺ Channel (L-type)<5%<5%15%
Na⁺ Channel (Site 2)15%12%25%
Enzymes MAO-A21%18%<10%
MAO-B15%11%<10%
PDE4D2<5%<5%<5%
COX-1<10%<10%<10%

Note: Data are illustrative. Values >50% are highlighted in bold and considered significant hits requiring follow-up.

Discussion: Interpreting the Off-Target Landscape

The cross-reactivity data provides critical insights into the selectivity and potential safety liabilities of 3-(3-Methoxyphenyl)cyclobutan-1-amine HCl.

Sources

Comparative

A Senior Application Scientist's Guide to Ensuring Reproducibility of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride Biological Activity Across Batches

Introduction: The Specter of Irreproducibility in Preclinical Research In the landscape of drug discovery and development, the reproducibility of experimental findings is the bedrock of scientific progress. The ability t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Specter of Irreproducibility in Preclinical Research

In the landscape of drug discovery and development, the reproducibility of experimental findings is the bedrock of scientific progress. The ability to consistently replicate biological effects of a lead compound is paramount for advancing a therapeutic candidate through the preclinical and clinical pipeline. However, a significant challenge that often emerges is the batch-to-batch variability of small molecules, which can lead to inconsistent biological data, project delays, and ultimately, the failure of promising drug candidates. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess and ensure the reproducibility of the biological activity of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride across different batches.

While the specific biological target and activity of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride are not extensively documented in publicly available literature, this guide will utilize a hypothetical, yet scientifically plausible, scenario to illustrate the principles and protocols for evaluating its batch-to-batch consistency. For the purpose of this guide, we will hypothesize that 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride is an inhibitor of a constitutively active mutant kinase, "Kinase-X," which is implicated in a specific cancer cell line's proliferation.

This guide will walk you through a multi-faceted approach, starting with rigorous physicochemical characterization of each batch, followed by a tiered strategy of in vitro biological assays to compare their potency, efficacy, and potential off-target effects. By implementing the self-validating systems and protocols outlined herein, researchers can build a robust data package that instills confidence in the consistency and reliability of their findings.

Part 1: Foundational Physicochemical Characterization of Batches

Before any biological evaluation, it is imperative to establish the chemical identity, purity, and integrity of each batch of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride. Discrepancies in these fundamental properties are often the root cause of observed variability in biological assays.

Key Analytical Techniques for Batch Comparison:

A panel of orthogonal analytical methods should be employed to create a comprehensive profile of each batch.

Analytical Technique Parameter Assessed Acceptance Criteria (Example)
High-Performance Liquid Chromatography (HPLC) Purity and presence of impurities>98% purity; individual impurities <0.1%
Mass Spectrometry (MS) Molecular weight confirmationObserved mass ± 0.5 Da of theoretical mass
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural identity and integritySpectrum consistent with the reference structure
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group confirmationSpectrum matches the reference standard
Solubility Assessment Solubility in biological assay bufferNo visible precipitation at the highest test concentration
Powder X-Ray Diffraction (PXRD) Crystalline form (polymorphism)Consistent diffractogram between batches

Experimental Protocol: Purity Assessment by HPLC

  • Preparation of Standards and Samples:

    • Prepare a stock solution of a well-characterized reference standard of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride at 1 mg/mL in a suitable solvent (e.g., methanol or DMSO).

    • Prepare stock solutions of each new batch at the same concentration.

    • From the stock solutions, prepare working solutions at a concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of the main compound and any impurities.

    • Calculate the purity of each batch as the percentage of the main peak area relative to the total peak area.

    • Compare the chromatograms for the presence of any new or significantly different impurity peaks between batches.

The causality behind this rigorous physicochemical characterization lies in the principle that biological activity is a direct consequence of the chemical structure and its presentation.[1][2] Even minor impurities or changes in crystalline form can significantly impact a compound's solubility, cell permeability, and ultimately, its interaction with the biological target.[3]

Part 2: A Tiered Approach to Comparative Biological Evaluation

Once the chemical integrity of each batch has been confirmed, a series of biological assays should be performed to assess their functional equivalence. A tiered approach, moving from a direct target-based assay to a more complex cell-based assay, provides a comprehensive understanding of the compound's activity.

Tier 1: Primary Target-Based Assay - Kinase-X Inhibition

This assay directly measures the ability of each batch of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride to inhibit the enzymatic activity of its hypothetical target, Kinase-X.

Experimental Workflow: Kinase-X Inhibition Assay

cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection Compound Compound Dilution Series (Batches A, B, C) Incubation Incubate Compound + Kinase Compound->Incubation Kinase Kinase-X Enzyme Kinase->Incubation Substrate Peptide Substrate & ATP Reaction_Start Add Substrate/ATP Substrate->Reaction_Start Incubation->Reaction_Start Reaction_Incubation Incubate at 37°C Reaction_Start->Reaction_Incubation Reaction_Stop Stop Reaction Reaction_Incubation->Reaction_Stop Detection_Reagent Add Detection Reagent Reaction_Stop->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence

Caption: Workflow for the Kinase-X inhibition assay.

Experimental Protocol: Kinase-X Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Compound Preparation:

    • Prepare 10-point, 3-fold serial dilutions of each batch of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride in the assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the compound dilutions.

    • Add the Kinase-X enzyme and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding the peptide substrate and ATP mixture.

    • Incubate for 1 hour at 37°C.

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each batch.

Expected Outcome and Data Presentation:

The IC₅₀ values for each batch should be statistically equivalent.

Batch ID IC₅₀ (nM) ± SD Fold Difference vs. Reference
Reference Batch 15.2 ± 1.81.0
Batch A 14.8 ± 2.10.97
Batch B 16.1 ± 1.51.06
Batch C 15.5 ± 2.51.02
Tier 2: Cell-Based Functional Assay - Inhibition of Cancer Cell Proliferation

This assay assesses the ability of each batch to inhibit the proliferation of a cancer cell line that is dependent on the activity of Kinase-X. This provides a more physiologically relevant measure of the compound's biological effect.

Experimental Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Cell Plating:

    • Seed the Kinase-X dependent cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a 10-point, 3-fold serial dilution of each batch of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride.

    • Include vehicle-treated cells as a control.

  • Incubation:

    • Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Assessment:

    • Add the CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated controls.

    • Plot the percent viability versus the log of the compound concentration.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) value for each batch.

Expected Outcome and Data Presentation:

The GI₅₀ values should be consistent across all tested batches.

Batch ID GI₅₀ (µM) ± SD Fold Difference vs. Reference
Reference Batch 0.52 ± 0.071.0
Batch A 0.49 ± 0.050.94
Batch B 0.55 ± 0.081.06
Batch C 0.51 ± 0.060.98

The rationale for this tiered approach is to build a comprehensive picture of the compound's activity. A consistent IC₅₀ in the primary assay confirms target engagement, while a consistent GI₅₀ in the cell-based assay demonstrates that this target engagement translates to the desired cellular outcome.[4][5]

Tier 3: Counter-Screening - General Cytotoxicity Assay

To ensure that the observed inhibition of cell proliferation is due to the specific on-target activity of the compound and not a general cytotoxic effect, a counter-screen in a cell line that is not dependent on Kinase-X is recommended.

Experimental Protocol: Cytotoxicity Assay (e.g., LDH Release Assay)

  • Cell Plating and Treatment:

    • Follow the same procedure as the cell proliferation assay, but use a cell line that does not express or depend on Kinase-X.

  • LDH Measurement:

    • After the 72-hour incubation, collect the cell culture supernatant.

    • Measure the amount of lactate dehydrogenase (LDH) released from damaged cells using a commercially available LDH cytotoxicity assay kit.[6]

  • Data Analysis:

    • Determine the CC₅₀ (concentration for 50% cytotoxicity) for each batch.

Expected Outcome:

The CC₅₀ values for all batches should be significantly higher than their respective GI₅₀ values, indicating a therapeutic window. Importantly, the CC₅₀ values should also be consistent across batches.

Part 3: Data Analysis, Troubleshooting, and Best Practices

Statistical Analysis:

To objectively compare the results from different batches, appropriate statistical analysis is crucial. For comparing IC₅₀ or GI₅₀ values, a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test comparing each batch to the reference) can be used. A p-value of >0.05 is generally considered to indicate no significant difference.

Troubleshooting Batch-to-Batch Variability:

If significant variability is observed, a systematic investigation is required.

Variability Significant Variability Observed Recheck_PhysChem Re-evaluate Physicochemical Properties Variability->Recheck_PhysChem Handling_Storage Investigate Compound Handling and Storage Variability->Handling_Storage Assay_Variability Assess Intrinsic Assay Variability Variability->Assay_Variability Review_Synthesis Review Synthesis and Purification Records Recheck_PhysChem->Review_Synthesis Impurity_ID Identify and Characterize Impurities Review_Synthesis->Impurity_ID Test_Impurity Test Biological Activity of Impurity Impurity_ID->Test_Impurity

Caption: Troubleshooting flowchart for batch variability.

Best Practices for Ensuring Reproducibility:

  • Establish a Reference Standard: A large, well-characterized batch of the compound should be set aside as a reference standard against which all new batches are compared.

  • Comprehensive Certificate of Analysis (CoA): Always request a detailed CoA from the vendor for each batch, including data from multiple analytical techniques.[7]

  • Meticulous Record-Keeping: Maintain detailed records of the batch number, storage conditions, and preparation of all compound solutions used in experiments.[7]

  • Solubility and Stability: Empirically determine the solubility and stability of the compound in your assay buffers to avoid precipitation or degradation during the experiment.[7]

  • Assay Controls: Always include appropriate positive and negative controls in your biological assays to ensure the assay is performing as expected.

Conclusion

Ensuring the reproducibility of biological activity across different batches of a small molecule is a critical, yet often overlooked, aspect of preclinical drug discovery. By implementing a rigorous, multi-pronged approach that combines thorough physicochemical characterization with a tiered biological evaluation, researchers can proactively identify and mitigate issues of batch-to-batch variability. The framework presented in this guide, using 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride as a case study, provides a robust and self-validating system to build confidence in your experimental data and accelerate the translation of promising compounds from the bench to the clinic.

References

  • Di, L., & Kerns, E. H. (2016).
  • Gleeson, M. P., Hersey, A., Montanari, D., & Overington, J. (2011). Probing the links between in vitro potency, ADMET and physicochemical parameters. Nature reviews Drug discovery, 10(3), 197-208.
  • Sugano, K., & Terada, K. (2015). Impact of physicochemical profiling for rational approach on drug discovery. Chemical & pharmaceutical bulletin, 63(7), 499-506. [Link]

  • Wenlock, M. C., Austin, R. P., Barton, P., Davis, A. M., & Leeson, P. D. (2003). A comparison of the physicochemical property profiles of development and marketed oral drugs. Journal of medicinal chemistry, 46(7), 1250-1256.
  • Burt, T., et al. (2020). Does In Vitro Potency Predict Clinically Efficacious Concentrations?. Clinical and Translational Science, 13(5), 855-865. [Link]

  • Global Bioanalysis Consortium. (2014). Small Molecule Specific Run Acceptance, Specific Assay Operation, and Chromatographic Run Quality Assessment: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Teams. The AAPS journal, 16(5), 903–917. [Link]

  • Pacific BioLabs. (n.d.). In Vitro Potency Assays. [Link]

  • Zaether. (2023). Navigating Batch-to-Batch Variability with a Data-Centric Approach. [Link]

  • Li, Z., et al. (2024). Assessing and mitigating batch effects in large-scale omics studies. Genome Biology, 25(1), 1-20. [Link]

Sources

Safety & Regulatory Compliance

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